1-Bromo-2-chloro-4-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFQPBAWVJEIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369898 | |
| Record name | 1-Bromo-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110407-59-5 | |
| Record name | 1-Bromo-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Utility of a Polyhalogenated Benzene Ring
An In-Depth Technical Guide to 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5): A Strategic Building Block in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold provides a powerful tool for molecular construction. This compound (CAS No. 110407-59-5) is a premier example of such a building block. This colorless to light yellow liquid is not merely an inert starting material; its unique arrangement of bromine, chlorine, and fluorine substituents imparts a predictable hierarchy of reactivity, enabling chemists to perform selective, stepwise functionalization.[1] This guide offers a comprehensive overview of its properties, synthesis, core reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile intermediate. Its importance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, advanced polymers, and agrochemicals.[1][2][3]
Physicochemical and Handling Data
A thorough understanding of a compound's physical properties is foundational to its successful application in the laboratory. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for handling, storage, and reaction planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110407-59-5 | [1][4][5] |
| Molecular Formula | C₆H₃BrClF | [1][4][6] |
| Molecular Weight | 209.44 g/mol | [1][4][6] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 97-98% (GC) | [1][4][7] |
| Density | ~1.75 g/cm³ | [1][4][8] |
| Boiling Point | 193–196.3 °C at 760 mmHg; 62-62.8 °C at 12 mmHg | [7][8][9] |
| Refractive Index (n20D) | ~1.55 | [1][4] |
| Storage Conditions | Store at 2–8 °C in a cool, dry, well-ventilated place | [1][8][10] |
| InChI Key | LEFQPBAWVJEIJS-UHFFFAOYSA-N |[5][9] |
Synthesis Methodology: The Sandmeyer Reaction
The most common and reliable industrial synthesis of this compound involves the Sandmeyer reaction, a robust transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate. The typical precursor for this synthesis is 2-chloro-4-fluoroaniline.[2]
Causality in the Experimental Design
The choice of the Sandmeyer reaction is deliberate. It is a high-yielding and well-understood process that allows for the precise introduction of a bromine atom at a specific position, starting from a readily available aniline. The reaction proceeds in two critical stages: diazotization and subsequent displacement with a bromide source.
-
Diazotization: This step must be conducted at low temperatures (typically -5 to 5 °C) to ensure the stability of the diazonium salt (Ar-N₂⁺).[2] At higher temperatures, this intermediate is prone to decomposition, leading to side products and reduced yields. The use of a strong acid like hydrobromic acid (HBr) serves as both the solvent and the source of the counter-ion for the diazonium salt.
-
Copper(I) Bromide Catalysis: The displacement of the diazonium group with bromide is catalyzed by a copper(I) salt, such as cuprous bromide (CuBr). The copper catalyst facilitates the single-electron transfer mechanism required to release nitrogen gas and form the aryl radical, which then abstracts a bromine atom from the copper salt.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative synthesis adapted from established procedures.[2][11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization: To a stirred solution of 2-chloro-4-fluoroaniline (1.0 eq) in 48% hydrobromic acid, cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, add cuprous bromide (CuBr, 1.2 eq) to a solution of 48% hydrobromic acid.
-
Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 30-40 °C) for 30 minutes to ensure the reaction goes to completion.[2]
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water and saturated brine solution.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography or distillation to afford this compound as a clear liquid.[2][11]
Strategic Reactivity and Synthetic Applications
The synthetic power of this compound stems from the differential reactivity of its three carbon-halogen bonds. This allows for a programmed approach to functionalization, which is highly prized in multi-step synthesis.
Reactivity Hierarchy: C–Br > C–Cl >> C–F
-
C–Br Bond: This is the most reactive site for both Grignard reagent formation and palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F.[12]
-
C–Cl Bond: While less reactive than C-Br, the C-Cl bond can be activated for cross-coupling reactions under more forcing conditions or with specialized catalyst systems.
-
C–F Bond: The C-F bond is the strongest and generally unreactive under standard Grignard or cross-coupling conditions, making it a stable substituent that modulates the electronic properties of the final molecule.[13]
Caption: Key selective reactions at the C-Br position of the title compound.
Grignard Reagent Formation
The selective formation of a Grignard reagent at the C-Br bond is a cornerstone of this compound's utility. This reaction provides a nucleophilic carbon source that can be used to form new carbon-carbon bonds.
-
Causality: The higher reactivity of the C-Br bond allows for the clean formation of 2-chloro-4-fluorophenylmagnesium bromide upon treatment with magnesium metal in an ethereal solvent like THF or diethyl ether.[12][14] The C-Cl and C-F bonds remain intact. This selectivity is crucial, as it prevents the formation of complex mixtures.
-
Application Example (Synthesis of a Boronic Acid): A prominent application is the synthesis of (2-chloro-4-fluorophenyl)boronic acid, a valuable catalyst precursor.[7]
-
The Grignard reagent is formed as described above.
-
It is then quenched with an electrophile like trimethyl borate, B(OMe)₃.
-
A subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. This product has been shown to be a precursor for catalysts that achieve high efficiency in peptide synthesis.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents one of the most powerful applications of this compound, enabling the construction of complex molecular scaffolds essential for drug discovery.[1]
-
Suzuki-Miyaura Coupling: This reaction is a workhorse for forming C(sp²)-C(sp²) bonds. The oxidative addition step of the catalytic cycle occurs preferentially at the C-Br bond.[15][16] This allows for the coupling of the 1-bromo-2-chloro-4-fluorophenyl core with a wide range of aryl or vinyl boronic acids to create substituted biaryl compounds.[17] These biaryl motifs are prevalent in active pharmaceutical ingredients (APIs).
Step-by-Step Suzuki-Miyaura Coupling Protocol
This is a general protocol for the Suzuki-Miyaura reaction. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Execution: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Key Applications in Research and Development
-
Oncology: Serves as a crucial building block for synthesizing brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[7] The compound's structure is integral to achieving high potency in the degradation of the estrogen receptor.[7]
-
Catalysis: Used in the preparation of advanced biphenyl catalysts for peptide synthesis, demonstrating high conversion rates.[7]
-
Agrochemicals: The compound is a precursor in the development of effective herbicides and pesticides.[2][3]
-
Materials Science: It is employed in the synthesis of advanced polymers and liquid crystal materials, where the fluorine and chlorine atoms can enhance properties like thermal stability and chemical resistance.[1][8]
Safety and Handling
As a hazardous chemical, this compound must be handled with appropriate precautions.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation upon inhalation.[5][18][19]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][18]
-
Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1] Keep away from strong oxidizing agents.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[18] Seek medical attention if irritation persists.
Conclusion
This compound is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the predictable and selective reactivity endowed by its unique tri-halogenation pattern. For the medicinal chemist, it offers a reliable entry point into complex biaryl systems. For the materials scientist, it provides a robust building block for functional polymers. By understanding the principles of its synthesis and the nuances of its chemoselective reactivity, researchers can unlock its full potential as a pivotal intermediate in the creation of novel and high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. JPH075487B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 110407-59-5 this compound AKSci J54171 [aksci.com]
- 5. This compound | C6H3BrClF | CID 2733406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Manufacturers of this compound, 98%, CAS 110407-59-5, B 2493, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. ossila.com [ossila.com]
- 8. This compound CAS 110407-59-5 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 9. echemi.com [echemi.com]
- 10. usbio.net [usbio.net]
- 11. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. [askfilo.com]
- 13. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.in [brainly.in]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
Introduction: A Linchpin Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide to the Structural Analysis of 1-Bromo-2-chloro-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 110407-59-5) is a polyhalogenated aromatic compound that has emerged as a pivotal structural motif in the field of medicinal chemistry and drug development.[1] Its strategic arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a benzene scaffold imparts a unique combination of reactivity and physicochemical properties. This makes it an exceptionally valuable building block, or intermediate, for constructing complex molecular architectures required for targeted therapeutics.
This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its molecular structure, physicochemical characteristics, a robust synthesis protocol, and a detailed examination of its spectroscopic signature. Furthermore, we will delve into its chemical reactivity and highlight its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the selective estrogen receptor degrader (SERD), brilanestrant.[1]
Molecular Structure and Physicochemical Properties
The structural identity of a synthetic building block is the foundation of its utility. The precise placement of the bromo, chloro, and fluoro substituents on the benzene ring dictates the molecule's reactivity, polarity, and steric profile.
IUPAC Name: this compound Synonyms: 2-Chloro-4-fluorobromobenzene, 4-Bromo-3-chlorofluorobenzene[2] Molecular Formula: C₆H₃BrClF[1] Molecular Weight: 209.44 g/mol [1]
The key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 110407-59-5 | [1] |
| Appearance | Solid | |
| Boiling Point | 193–195 °C at 760 mmHg | [1] |
| Density | ~1.75 g/cm³ | [2] |
| Flash Point | 72.5 °C | [2] |
| Purity | Typically >98% | [1] |
Synthesis Protocol: Sandmeyer Reaction
The most common and efficient industrial synthesis of this compound involves a Sandmeyer-type reaction, starting from the commercially available aniline derivative, 2-chloro-4-fluoroaniline.[3][4] This classic transformation proceeds via the formation of a diazonium salt, which is subsequently displaced by a bromide, typically from a copper(I) bromide catalyst.
Detailed Experimental Methodology
-
Step 1: Diazotization of 2-chloro-4-fluoroaniline
-
To a solution of 2-chloro-4-fluoroaniline in 48% hydrobromic acid (HBr), cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the internal temperature below 5 °C. The addition rate should be controlled to manage the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the resulting mixture for an additional 30-60 minutes at the same temperature to ensure complete formation of the 2-chloro-4-fluorobenzene diazonium bromide salt.
-
-
Step 2: Bromide Displacement (Sandmeyer Reaction)
-
In a separate vessel, prepare a solution or slurry of copper(I) bromide (CuBr) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous nitrogen gas evolution will be observed. The addition should be controlled to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 30-40 °C for 30-60 minutes to ensure the reaction goes to completion.[4]
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with water and saturated brine solution to remove residual acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via vacuum distillation or column chromatography on silica gel to obtain this compound as a final product.[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Structural Elucidation
A comprehensive structural analysis relies on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific isomer is scarce, its spectral characteristics can be reliably predicted based on established principles and data from close isomers.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring.
-
H-3: This proton is ortho to both the chlorine and fluorine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (meta, J ≈ 2-3 Hz) and H-6 (ortho, J ≈ 8-9 Hz).
-
H-5: This proton is ortho to the bromine and meta to the chlorine. It will likely be a doublet of doublets of doublets (ddd) due to coupling with H-6 (ortho, J ≈ 8-9 Hz), H-3 (meta, J ≈ 2-3 Hz), and the fluorine atom (meta, J ≈ 4-6 Hz).
-
H-6: This proton is ortho to the bromine atom. It is expected to be the most downfield signal and will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 8-9 Hz) and the fluorine atom (ortho, J ≈ 8-10 Hz).
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbons.
-
C-F Bond: The carbon atom bonded to fluorine (C-4) will exhibit a large coupling constant (¹JCF ≈ 245-255 Hz), appearing as a doublet.
-
C-Cl and C-Br Bonds: The carbons attached to chlorine (C-2) and bromine (C-1) are expected to be in the 110-135 ppm range. Their exact chemical shifts are influenced by the combined electronic effects of all substituents.
-
C-H Bonds: The remaining three carbons (C-3, C-5, C-6) will also show smaller C-F couplings (²JCF, ³JCF).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
1250-1100 cm⁻¹: Strong absorption due to the C-F (aryl) stretching vibration.
-
850-750 cm⁻¹: C-Cl stretching vibration.
-
700-500 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition.
-
Molecular Ion (M⁺): The spectrum will show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Isotopic Pattern: This will result in a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities that can be calculated to confirm the presence of one bromine and one chlorine atom. The nominal molecular ion peak would be observed at m/z ≈ 208 (for C₆H₃⁷⁹Br³⁵ClF).
Chemical Reactivity and Synthetic Utility
The utility of this compound in synthesis stems from the differential reactivity of its halogen substituents. In many cross-coupling and organometallic reactions, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds.
-
Grignard Reagent Formation: The bromine atom is selectively targeted for oxidative addition with magnesium metal to form the corresponding Grignard reagent, (2-chloro-4-fluorophenyl)magnesium bromide. This reaction leaves the more stable C-Cl and C-F bonds intact.[1]
-
Boronic Acid Synthesis: This Grignard reagent can be subsequently reacted with a boron electrophile, such as trimethyl borate, followed by acidic workup to yield (2-chloro-4-fluorophenyl)boronic acid. This boronic acid serves as a highly efficient catalyst for peptide synthesis.[1]
-
Cross-Coupling Reactions: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the C-1 position.
Application in Drug Development: The Case of Brilanestrant
A prominent application of this compound is its use as a key starting material in the synthesis of brilanestrant (GDC-0810) , a clinical-stage, orally bioavailable SERD for the treatment of estrogen receptor (ER)-positive breast cancer.[1][5]
The (2-chloro-4-fluorophenyl) moiety derived from this building block is a critical component of the final drug structure. It is incorporated into the core of brilanestrant, where it plays a role in modulating the drug's potency and interaction with the estrogen receptor.[1][5]
Caption: Role of this compound in API synthesis.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
GHS Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4, Oral) and causes serious eye irritation (Eye Irrit. 2).
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[2]
References
A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Bromo-2-chloro-4-fluorobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-4-fluorobenzene is a polyhalogenated aromatic compound with the chemical formula C₆H₃BrClF.[1][2] Its strategic placement of three different halogen atoms on a benzene ring imparts a unique reactivity profile, making it a valuable building block in modern synthetic chemistry.[3] This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.[1][3] Notably, it is a key precursor for brilanestrant, a selective estrogen receptor degrader used in breast cancer treatment.[1] Beyond pharmaceuticals, it finds applications in material science for producing polymers with enhanced thermal stability and in the formulation of agrochemicals.[3][4] The distinct electronic environment of each atom and the resulting structural intricacies can be thoroughly elucidated using a combination of spectroscopic techniques. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, offering insights into the principles, experimental acquisition, and interpretation of this data for comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons, influenced by the varying electronegativity and spatial arrangement of the halogen substituents.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or higher, for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample to achieve a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum to ensure that each unique carbon appears as a single line.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are diagnostic of the proton's local electronic environment and its spatial relationship to neighboring atoms.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H-3 | ~7.5 | Doublet of Doublets (dd) | J(H-C-C-F) ≈ 8.5, J(H-C-C-H) ≈ 2.5 |
| H-5 | ~7.2 | Triplet of Doublets (td) | J(H-C-C-F) ≈ 8.5, J(H-C-C-H) ≈ 2.5 |
| H-6 | ~7.4 | Doublet of Doublets (dd) | J(H-C-C-H) ≈ 8.5, J(H-C-C-F) ≈ 5.0 |
-
H-3: This proton is ortho to the fluorine atom and meta to the bromine atom, resulting in a doublet of doublets. The larger coupling constant arises from the three-bond coupling to the fluorine, while the smaller coupling is from the four-bond coupling to H-5.
-
H-5: Positioned between a fluorine and a bromine atom, this proton exhibits a more complex splitting pattern. It is coupled to the adjacent H-6 (ortho coupling) and the fluorine atom (meta coupling), leading to a triplet-like appearance that is further split by a smaller coupling.
-
H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. It appears as a doublet of doublets due to coupling with the adjacent H-5 and the fluorine atom.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly influenced by the attached halogens, and the carbon atoms bonded to or near the fluorine will exhibit C-F coupling.
| Carbon | Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz |
| C-1 (C-Br) | ~115 | Doublet, J ≈ 4 |
| C-2 (C-Cl) | ~129 | Doublet, J ≈ 20 |
| C-3 | ~133 | Doublet, J ≈ 9 |
| C-4 (C-F) | ~160 | Doublet, J ≈ 250 |
| C-5 | ~118 | Doublet, J ≈ 22 |
| C-6 | ~122 | Doublet, J ≈ 7 |
-
C-4 (C-F): The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded, appearing at a high chemical shift (~160 ppm). It exhibits a large one-bond C-F coupling constant of approximately 250 Hz.
-
C-2 (C-Cl) and C-5: These carbons are ortho to the fluorine and show significant two-bond C-F coupling constants.
-
C-1 (C-Br) and C-3: The carbons meta to the fluorine display smaller three-bond C-F coupling.
-
C-6: This carbon is para to the fluorine and exhibits a small four-bond C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns are particularly informative.
Experimental Protocol: Acquiring Mass Spectra
Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a common method for analyzing volatile compounds like this compound.
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the EI source, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Mass Spectrum Data and Interpretation
The mass spectrum of this compound will show a characteristic molecular ion peak cluster and several fragment ions.
| Ion | m/z | Relative Intensity | Interpretation |
| [M]⁺ | 208, 210, 212 | ~75:100:25 | Molecular Ion |
| [M-Cl]⁺ | 173, 175 | ~100:98 | Loss of Chlorine |
| [M-Br]⁺ | 129, 131 | ~33:10 | Loss of Bromine |
-
Molecular Ion Peak ([M]⁺): The molecular weight of this compound is approximately 209.44 g/mol .[2] The molecular ion region will exhibit a distinctive pattern due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in three main peaks at m/z 208 (C₆H₃⁷⁹Br³⁵ClF), 210 (C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF), and 212 (C₆H₃⁸¹Br³⁷ClF), with relative intensities reflecting the statistical combination of these isotopes.
-
Major Fragmentations: Common fragmentation pathways involve the loss of halogen atoms. The loss of a chlorine atom gives a prominent fragment at m/z 173/175, showing the characteristic isotopic pattern of bromine. The loss of a bromine atom results in a fragment at m/z 129/131, displaying the isotopic signature of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring IR Spectra
A common and convenient method for acquiring the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
IR Spectrum Data and Interpretation
The IR spectrum provides a fingerprint of the molecule, with key absorptions corresponding to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1250-1200 | C-F stretch | Strong absorption characteristic of the C(aryl)-F bond. |
| 1100-1000 | C-Cl stretch | Absorption associated with the C(aryl)-Cl bond. |
| 900-800 | C-H bend | Out-of-plane bending (wagging) of aromatic C-H bonds, indicative of the substitution pattern. |
| ~700 | C-Br stretch | Absorption for the C(aryl)-Br bond. |
The spectrum is characterized by sharp peaks in the aromatic C-H stretching region and multiple bands in the 1600-1450 cm⁻¹ range, which are typical for substituted benzene rings. The most diagnostic peaks are the strong C-F stretching vibration and the absorptions corresponding to the C-Cl and C-Br bonds in the fingerprint region.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the identity and purity of this compound.
Caption: Integrated workflow for structural elucidation.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic influence of the halogen substituents. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. Infrared spectroscopy identifies the characteristic vibrational frequencies of the aromatic ring and carbon-halogen bonds. For researchers in drug discovery and materials science, a thorough understanding and application of these techniques are paramount for verifying the structure and purity of such critical synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
Introduction: Understanding 1-Bromo-2-chloro-4-fluorobenzene
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-chloro-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 110407-59-5) is a polyhalogenated benzene derivative that serves as a critical building block in advanced chemical synthesis.[1] Its unique substitution pattern makes it a valuable intermediate for creating complex molecules, particularly in the fields of medicinal chemistry and drug discovery.[1] For instance, it is a key precursor in the synthesis of Brilanestrant, a selective estrogen receptor degrader investigated for breast cancer treatment, and is also utilized in the preparation of specialized biphenyl catalysts for peptide synthesis.[1]
Given its utility and reactivity, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required when working with this compound, grounded in authoritative safety data.
Section 1: Hazard Identification and Core Chemical Properties
A foundational risk assessment begins with a clear identification of the substance's intrinsic hazards and physical properties. This compound is classified as a combustible liquid that can cause significant irritation upon contact or inhalation.[2][3]
Globally Harmonized System (GHS) Classification
The compound is categorized under the GHS with the following hazard statements, which dictate the necessary precautionary measures.
| GHS Classification | Hazard Code | Description | Source(s) |
| Combustible Liquid | H227 | A liquid with a flash point between 60°C and 93°C. | [2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon direct contact. | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation if inhaled. | [2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5] |
Hazard Pictogram:
Physical and Chemical Properties
Understanding the physical characteristics of a substance is crucial for its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClF | [2][5] |
| Molecular Weight | 209.44 g/mol | [2][5] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Boiling Point | 91-92 °C @ 20 mmHg | |
| Density | 1.678 g/mL @ 25 °C | |
| Flash Point | 92.2 °C (198.0 °F) - closed cup | |
| Solubility | Insoluble in water | [6] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure (inhalation, dermal, ocular).
-
Engineering Controls : The primary line of defense is to handle this compound within a certified chemical fume hood.[7] This ensures that vapors and aerosols are effectively contained and exhausted, preventing respiratory exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6][9] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before each use.[9][10] Use proper glove removal technique to avoid contaminating bare hands.[10]
-
Protective Clothing : A flame-retardant lab coat or impervious clothing is required to protect against skin contact.[6][9] All contaminated clothing must be removed immediately and washed before reuse.[8][11][12]
-
-
Respiratory Protection : Under normal conditions within a functional fume hood, respiratory protection is not required.[11] However, in cases of inadequate ventilation, spill cleanup, or other emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][13]
Section 3: Standard Operating Procedure for Safe Handling and Storage
A self-validating protocol ensures that safety checks are integrated at every stage of the workflow.
Safe Handling Workflow
This diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for safe handling.
Conditions for Safe Storage
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][6][11]
-
Container : Keep the container tightly closed to prevent the release of vapors.[3][6][11]
-
Security : The storage area should be locked to restrict access to authorized personnel only.[2][3]
-
Segregation : Store separately from incompatible materials, particularly strong oxidizing agents.[6][8]
Section 4: Reactivity, Stability, and Incompatibilities
-
Reactivity : This compound is generally unreactive under normal conditions.[13]
-
Chemical Stability : The substance is stable under recommended storage conditions.[8]
-
Incompatible Materials : The primary incompatibility is with strong oxidizing agents .[8] Contact with these can lead to vigorous or explosive reactions. Similar halogenated aromatic compounds may also be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[13]
-
Hazardous Decomposition Products : When involved in a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[8][11]
This diagram illustrates the key chemical incompatibilities to avoid.
Caption: Key materials incompatible with the substance.
Section 5: Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Procedure | Source(s) |
| Inhalation | 1. Immediately move the victim to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | [2][8][11] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if skin irritation occurs or persists. | [2][8][11] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. | [2][8][11] |
| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately. | [2] |
Spill and Leak Response
-
Evacuate : Immediately evacuate personnel from the spill area and move upwind.[6][9]
-
Control Ignition Sources : Remove all sources of heat, sparks, and open flames.[6][9]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[8] Do not let the chemical enter drains or waterways.[6]
-
Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[6][10]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Firefighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] A water spray can be used to cool containers exposed to fire but may be ineffective at extinguishing the fire itself.[14]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[6][11]
Section 6: Waste Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Procedure : All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[6][10] Do not dispose of the material by pouring it down the drain or into the environment.[6]
-
Containers : Contaminated containers should be treated as unused product and disposed of accordingly.[10]
-
Regulations : Disposal practices must be in full compliance with all federal, state, and local environmental regulations.
References
- 1. ossila.com [ossila.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | 110407-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
solubility of 1-Bromo-2-chloro-4-fluorobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-2-chloro-4-fluorobenzene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 110407-59-5). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to serve as a definitive resource for laboratory applications. We will explore the physicochemical properties of the compound, predict its behavior in various organic solvent systems, and provide a self-validating experimental protocol for precise solubility determination.
Molecular Profile and Physicochemical Fundamentals
This compound is a trisubstituted halogenated benzene derivative, a class of compounds often used as intermediates in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
The molecule's structure is key to its solubility profile. The benzene ring provides a large, nonpolar surface area, while the three different halogen atoms (Fluorine, Chlorine, and Bromine) introduce electronegativity and create a molecular dipole, lending it a degree of polarity. However, the compound lacks hydrogen-bond-donating capabilities. Consequently, its solubility is governed primarily by the principle of "like dissolves like," where it will dissolve best in solvents with similar intermolecular force characteristics.[2][3] The dominant forces at play will be London dispersion forces, supplemented by dipole-dipole interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 110407-59-5 | [1] |
| Molecular Formula | C₆H₃BrClF | [1][4] |
| Molecular Weight | 209.44 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Density | ~1.75 g/mL at 25 °C | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | [1] |
Predictive Solubility Analysis
While extensive quantitative solubility data for this compound is not widely published, a highly accurate qualitative profile can be predicted based on its structure and the established behavior of halogenated aromatic compounds.[5] Such compounds are known for their general hydrophobicity, leading to low solubility in water but good solubility in a range of organic solvents.[3][5]
The following table outlines the predicted solubility in common laboratory solvents, categorized by solvent class. The rationale is based on matching the polarity and intermolecular forces of the solute with the solvent.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Excellent match. Strong London dispersion forces and potential for favorable halogen-π interactions between the solute and aromatic solvent rings.[6][7] |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | Good match. Solubility is driven exclusively by London dispersion forces. The energy cost of disrupting solvent-solvent interactions is low. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match. Similar polarity and intermolecular forces (dispersion and dipole-dipole). |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | Very good match. These solvents have sufficient polarity to interact with the solute's dipole moment and nonpolar regions to interact via dispersion forces without the presence of a disruptive hydrogen-bonding network. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alkyl portions of the alcohols will solvate the nonpolar benzene ring, but the energy penalty required to disrupt the strong hydrogen-bonding network of the solvent makes dissolution less favorable than in aprotic solvents. |
| Highly Polar Protic | Water | Insoluble | Mismatched polarity. The hydrophobic nature of the molecule prevents it from effectively breaking the strong, extensive hydrogen-bonding network of water.[3][5] |
A Self-Validating Protocol for Thermodynamic Solubility Determination
To move from prediction to quantification, a robust experimental method is required. The Shake-Flask Method is universally regarded as the gold standard for determining the equilibrium (thermodynamic) solubility of a compound, providing the most reliable and reproducible results.[8] The protocol below is designed to be a self-validating system, incorporating steps for ensuring accuracy and precision.
Conceptual Workflow: Key Factors in Solubility
The interplay between the solute, the solvent, and external conditions dictates the final solubility outcome. This relationship is crucial for experimental design and troubleshooting.
Caption: Key factors influencing equilibrium solubility.
Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a chosen organic solvent at a specified temperature.
Materials:
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance
-
Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution (for Calibration):
-
Accurately weigh a known amount of the solute and dissolve it in the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).
-
Expert Insight: This stock is the basis for your calibration curve, which is essential for the trustworthiness of your final quantification.
-
-
Preparation of Calibration Standards:
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solute is added so that undissolved liquid remains visible after equilibration.
-
Add a precise volume of the chosen solvent to each vial.
-
Expert Insight: The presence of an undissolved phase at the end of the experiment is critical; otherwise, you are only measuring a concentration, not the saturation limit (solubility).[9]
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled orbital shaker.
-
Agitate the samples at a consistent speed (e.g., 250-300 RPM) for 24 to 48 hours.[9]
-
Expert Insight: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may yield lower, kinetically limited values. A 24-hour time point can be compared to a 48-hour point; if the values are the same, equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let coarse material settle.
-
Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
Expert Insight: This step is the most critical for accuracy. Any transfer of undissolved solute will artificially inflate the measured solubility. Centrifugation prior to filtration can be used for better separation.[5]
-
-
Quantification:
-
Analyze the calibration standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high coefficient of determination (R² > 0.995).
-
Analyze the filtered sample solutions. The concentration may be high, so an accurate dilution with the solvent may be necessary to fall within the linear range of the calibration curve.
-
Use the calibration curve to determine the concentration of the solute in the saturated solution. This concentration is the solubility.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
This compound is a hydrophobic, halogenated aromatic compound. Based on established chemical principles, it is predicted to be highly soluble in nonpolar and polar aprotic organic solvents, with moderate solubility in alcohols and practical insolubility in water. For researchers and developers requiring precise quantitative data for applications such as process chemistry or formulation, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust, self-validating framework for obtaining high-quality, reliable solubility data that can confidently inform critical scientific and development decisions.
References
- 1. This compound CAS 110407-59-5 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
The Synthetic Chemist's Guide to 1-Bromo-2-chloro-4-fluorobenzene: Sourcing, Safety, and Application
For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that reverberates through the entire synthetic workflow. 1-Bromo-2-chloro-4-fluorobenzene (CAS No. 110407-59-5) is a polyhalogenated aromatic compound that has emerged as a versatile and valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern offers a handle for regioselective transformations, making it a prized component in the medicinal chemist's toolbox. This in-depth technical guide provides a comprehensive overview of commercial suppliers, safe handling protocols, and key synthetic applications, grounded in established scientific principles.
Sourcing and Procurement of this compound: A Comparative Analysis
The reliable sourcing of high-purity starting materials is the bedrock of successful and reproducible research. For this compound, a number of reputable commercial suppliers offer various grades and quantities. The choice of supplier often depends on a balance of purity, cost, availability, and the level of documentation provided.
| Supplier | Purity Specification | Available Quantities | Price (USD, Approx.) | Availability/Lead Time | Certificate of Analysis (CoA) |
| Sigma-Aldrich | Not specified (AldrichCPR) | 250 mg | $77.90 | Usually ships in 2 business days | Available |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | 25 g | Varies | Inquire | Available |
| TCI Chemicals | >98.0% (GC) | 5 g, 25 g | Varies | Inquire | Available |
| Ossila | >98% | 1 g, 5 g | ~$50/g | Inquire | Available |
| Chem-Impex International | ≥ 98% (GC) | Inquire | Inquire | Inquire | Available |
| Ambeed | >98% | Inquire | Inquire | Inquire | Comprehensive analytical data (NMR, HPLC, LC-MS) available |
Note: Pricing and availability are subject to change and may vary based on institutional agreements and location. It is always recommended to contact the suppliers directly for the most current information. The "AldrichCPR" designation from Sigma-Aldrich indicates a product for early discovery research where the buyer assumes responsibility for confirming identity and purity.[3] For applications in later-stage drug development, sourcing from suppliers who provide comprehensive analytical data, such as Ambeed, is highly recommended.[4]
Properties, Safe Handling, and Storage
This compound is a colorless to light yellow liquid or solid with a molecular weight of 209.44 g/mol .[5][6] It is stable under normal storage conditions.[7] However, as with all halogenated aromatic compounds, stringent safety protocols must be observed to protect laboratory personnel and the environment.
Key Physical and Chemical Properties:
-
CAS Number: 110407-59-5[8]
-
Molecular Formula: C₆H₃BrClF[8]
-
Boiling Point: 193-195 °C at 760 mmHg[9]
-
Density: ~1.75 g/mL[1]
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as an irritant, causing skin and serious eye irritation.[10] Appropriate personal protective equipment is mandatory when handling this chemical.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Storage and Disposal:
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.
-
Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled, and sealed container for hazardous waste disposal, following institutional and local regulations. Do not mix with non-halogenated waste.
Synthetic Applications in Drug Discovery and Development
The strategic placement of three different halogen atoms on the benzene ring makes this compound a highly versatile precursor for creating diverse molecular architectures. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization through various cross-coupling reactions.
The Power of Regioselective Cross-Coupling: The Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11] In polyhalogenated systems like this compound, the regioselectivity of the reaction is a key consideration. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl >> C-F.[12] This predictable reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations.
This regioselectivity is governed by the bond dissociation energies of the carbon-halogen bonds and the electronics of the aromatic ring.[12] The oxidative addition of the palladium catalyst to the aryl halide is the rate-determining step in the catalytic cycle, and the weaker C-Br bond is more susceptible to cleavage than the stronger C-Cl bond.
A prime example of the utility of this compound is in the synthesis of brilanestrant , a selective estrogen receptor degrader (SERD) that was investigated for the treatment of breast cancer.[13][14] This compound serves as a crucial building block in the construction of the complex molecular framework of the drug.[13]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound. This protocol is based on established procedures for similar transformations.
Reaction:
This compound + Arylboronic acid → 2-chloro-4-fluoro-1-arylbenzene
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine [PCy₃]
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate tribasic (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Initiation of the Reaction: Add the catalyst solution to the Schlenk flask containing the reactants. Add deionized water (0.5 mL).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-fluoro-1-arylbenzene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base (K₃PO₄): The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[11]
-
Ligand (PCy₃): The bulky and electron-rich tricyclohexylphosphine ligand stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent System (Toluene/Water): The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: High-level workflow from sourcing to API synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the potential for regioselective functionalization, enabling the efficient construction of complex molecular architectures. By carefully selecting a reputable commercial supplier, adhering to strict safety protocols, and leveraging established synthetic methodologies such as the Suzuki-Miyaura cross-coupling, researchers can effectively harness the potential of this valuable intermediate to advance their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 110407-59-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. This compound | 110407-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. usbio.net [usbio.net]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. Brilanestrant - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Purity Standards of 1-Bromo-2-chloro-4-fluorobenzene
Section 1: Introduction
1-Bromo-2-chloro-4-fluorobenzene (CAS No. 110407-59-5) is a polyhalogenated benzene derivative that serves as a critical building block in advanced chemical synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and novel catalysts. For instance, it is integral to the creation of brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[1] The compound's specific substitution pattern allows for precise molecular modifications, making it invaluable for medicinal chemistry and drug discovery research.[1]
Given its role in the synthesis of therapeutic agents, the purity of this compound is not merely a matter of quality but a critical determinant of safety and efficacy in the final drug product. Impurities, whether they are residual starting materials, isomeric byproducts, or degradation products, can lead to unforeseen side reactions, reduced yield, and the formation of potentially toxic species. This guide provides a robust framework for establishing and verifying the purity of this compound, designed for researchers, scientists, and drug development professionals who rely on the unimpeachable quality of their starting materials.
Section 2: Compound Profile and Specifications
A clear understanding of the physicochemical properties of this compound is the foundation of any purity assessment. These properties dictate the appropriate analytical techniques and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110407-59-5 | [1][2] |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [2] |
| Appearance | Colorless to Light Yellow Clear Liquid | [2] |
| Boiling Point | 193 - 195 °C at 760 mmHg | [1] |
| Purity (Typical) | >98.0% (by GC) |[1][2] |
Based on these properties and typical industry requirements for high-purity reagents, the following specifications serve as a benchmark for quality control.
Table 2: Standard Purity Specifications
| Parameter | Specification | Method | Rationale |
|---|---|---|---|
| Appearance | Clear, colorless to light yellow liquid | Visual Inspection | Ensures absence of gross contamination or degradation products. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, FTIR | Confirms the correct molecular structure and rules out isomers. |
| Assay (Purity) | ≥ 98.0% | Gas Chromatography (GC) | Quantifies the main component and detects volatile impurities. |
| Water Content | ≤ 0.1% | Karl Fischer Titration | Water can interfere with subsequent moisture-sensitive reactions. |
Section 3: Comprehensive Quality Control Workflow
A multi-step, orthogonal approach to quality control is essential to validate the purity of this compound. Each step provides a different layer of verification, ensuring a comprehensive assessment.
Caption: High-level workflow for quality control testing.
Section 4: Core Analytical Methodologies
The trustworthiness of a purity claim rests on the robustness and specificity of the analytical methods employed. The following protocols are foundational for the analysis of this compound.
Purity Determination by Gas Chromatography (GC)
Principle: Gas Chromatography is the definitive method for assay determination of volatile and semi-volatile compounds like this compound. The compound is vaporized and separated from non-volatile residues and other volatile impurities as it passes through a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of the analyte, allowing for accurate quantification by area percent.
References
Methodological & Application
Suzuki coupling reactions with 1-Bromo-2-chloro-4-fluorobenzene
An In-Depth Guide to the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-fluorobenzene
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of Suzuki-Miyaura cross-coupling reactions with this compound. This trifunctionalized benzene derivative is a pivotal building block in medicinal chemistry and materials science, offering a platform for sequential, site-selective functionalization. The inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provide a distinct synthetic advantage, enabling the programmed construction of complex molecular architectures. This guide elucidates the mechanistic principles governing this selectivity and provides robust, field-tested protocols to achieve high-yield, chemoselective coupling at the C-Br position.
The Strategic Advantage of Chemoselectivity
This compound presents two distinct sites for palladium-catalyzed cross-coupling: the C-Br bond at position 1 and the C-Cl bond at position 2. The successful application of this substrate hinges on selectively activating one site while leaving the other intact for subsequent transformations.
The foundational principle governing this selectivity lies in the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate- and selectivity-determining step in the catalytic cycle.[1] The general reactivity trend for aryl halides in palladium-catalyzed couplings is C–I > C–Br > C–OTf > C–Cl, which forms the basis for predictable, selective reactions.[1] By carefully selecting the catalyst, ligands, and reaction conditions, one can exploit this reactivity differential to exclusively functionalize the C-Br bond.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to rationalizing experimental choices and troubleshooting outcomes. The three key elementary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the aryl-halogen bond (Ar-X). This is a critical step where the catalyst differentiates between the C-Br and C-Cl bonds. The lower bond energy of C-Br facilitates a faster rate of oxidative addition compared to the C-Cl bond, establishing the basis for chemoselectivity.[2][3][4][5] The product is a Pd(II) complex, Ar-Pd(II)-X.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which then readily transfers its R group to the Pd(II) center, displacing the halide.[6][7][8][9]
-
Reductive Elimination : The final step involves the two organic ligands on the palladium center coupling to form a new carbon-carbon bond. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle, and releases the desired biaryl product.
Below is a diagram illustrating the catalytic cycle with a focus on the selective activation of this compound.
Caption: The Suzuki-Miyaura catalytic cycle for selective C-Br activation.
Optimizing Reaction Parameters for Selectivity
Achieving high selectivity and yield requires the careful optimization of several experimental parameters. The interplay between the palladium source, ligand, base, and solvent is critical.
Data Presentation: Recommended Conditions for Selective Coupling
The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, targeting selective reaction at the C-Br bond.
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | >90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 18 | ~88 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 12 | >92 |
| 5 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2.5) | THF/H₂O (10:1) | 70 | 24 | ~85 |
Causality Behind Experimental Choices
-
Palladium Source : Standard precursors like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective. They generate the active Pd(0) catalyst in situ. Pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can also be used and sometimes offer better stability and reproducibility.
-
Ligand : This is arguably the most critical component for achieving high selectivity. Bulky and electron-rich phosphine ligands are paramount.
-
Monophosphines : Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective. Their steric bulk promotes the formation of a monoligated, 12-electron "Pd(0)L" species.[10] This species is highly reactive and enhances the kinetic preference for oxidative addition into the weaker C-Br bond.[5][11]
-
Biarylphosphines (Buchwald Ligands) : Ligands such as SPhos and XPhos are exceptionally effective for coupling challenging substrates, including aryl chlorides.[12] However, under controlled conditions (lower temperatures, specific bases), they provide excellent selectivity for C-Br activation in polyhalogenated systems.[10]
-
-
Base : The base plays multiple roles, including the crucial formation of the reactive boronate species.[6][8][9]
-
Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. Cs₂CO₃ is often highly effective due to its high solubility in organic solvents and the counter-ion effect of Cs⁺. K₃PO₄ is a strong base that is particularly useful for less reactive boronic acids.
-
Fluoride Sources : Potassium fluoride (KF) can be used, especially in anhydrous conditions, and is believed to form a highly reactive trifluoroborate species.
-
-
Solvent : The solvent system must solubilize all components.
-
Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard choices. They are relatively non-polar and generally favor selective C-Br activation.
-
Co-solvents : The addition of water or an alcohol (like ethanol) is common to help dissolve the inorganic base and facilitate the transmetalation step. While solvent polarity can sometimes influence selectivity in complex systems, for the C-Br vs. C-Cl differentiation, the ligand's electronic and steric properties are typically the dominant factors.[13][14][15][16][17]
-
Experimental Protocols
The following section provides a detailed, step-by-step methodology for conducting a selective Suzuki-Miyaura coupling reaction.
Mandatory Visualization: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki Coupling with Phenylboronic Acid
This protocol describes the coupling of this compound with phenylboronic acid.
Materials & Equipment:
-
This compound (1.0 mmol, 209.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
Anhydrous Toluene (10 mL)
-
Degassed Water (1 mL)
-
Schlenk flask (25 mL or 50 mL) with a magnetic stir bar
-
Standard Schlenk line or glovebox
-
Syringes and needles
-
Standard laboratory glassware for workup and chromatography
Procedure:
-
Reaction Setup : To a dry 25 mL Schlenk flask containing a magnetic stir bar, add this compound (209.5 mg), phenylboronic acid (146 mg), K₃PO₄ (424 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).
-
Expertise Note: Adding the solid reagents first is standard practice. If working on a larger scale or with air-sensitive reagents, it is best to perform this inside a glovebox.
-
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness Note: A rigorously oxygen-free environment is crucial. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of palladium black.
-
-
Solvent Addition : Using a syringe, add anhydrous toluene (10 mL) followed by degassed water (1 mL) to the flask under a positive pressure of inert gas.
-
Expertise Note: Solvents should be degassed prior to use by sparging with an inert gas for 20-30 minutes or by a freeze-pump-thaw method to remove dissolved oxygen.
-
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring : The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A complete reaction will show the disappearance of the starting aryl bromide.
-
Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-fluoro-1,1'-biphenyl.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: 1-Bromo-2-chloro-4-fluorobenzene as a Key Precursor for the Synthesis of Brilanestrant (GDC-0810)
For: Researchers, scientists, and drug development professionals.
Abstract and Strategic Overview
This document provides a detailed technical guide for the utilization of 1-Bromo-2-chloro-4-fluorobenzene as a critical starting material in the multi-step synthesis of Brilanestrant (GDC-0810) . Brilanestrant is a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD) investigated for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3][4] Its complex structure necessitates a robust and controlled synthetic strategy, wherein the specific halogenation pattern of the precursor dictates the regioselectivity of subsequent cross-coupling reactions.
The protocols herein are designed to be self-validating, with an emphasis on the causality behind procedural steps, safety considerations, and in-process quality control checkpoints. We will detail a logical and field-proven synthetic sequence involving:
-
Grignard Reagent Formation and Borylation: Conversion of the aryl bromide to a versatile boronic acid intermediate.
-
Core Assembly via Suzuki Coupling: Formation of the central tetrasubstituted olefin scaffold.
-
Side Chain Installation via Heck Reaction: Introduction of the terminal acrylic acid moiety, which is crucial for the compound's biological activity.
This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully synthesize brilanestrant intermediates from the specified precursor.
Profile of Key Compounds
A clear understanding of the starting material and the final target molecule is essential for successful synthesis.
2.1 Target Molecule: Brilanestrant (GDC-0810)
Brilanestrant (also known as ARN-810) is a nonsteroidal SERD designed to bind to the estrogen receptor, inducing a conformational change that results in the proteasomal degradation of the receptor.[5][6][7][8] This mechanism of action makes it a promising agent against both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.[1][2][3]
2.2 Key Precursor: this compound
This polyhalogenated benzene is a specialized building block whose value lies in the differential reactivity of its halogen substituents.[9] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed cross-coupling and organometallic reaction conditions. This reactivity difference is the cornerstone of a selective synthetic strategy.
| Property | Brilanestrant (GDC-0810) | This compound |
| IUPAC Name | (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid | This compound |
| CAS Number | 1365888-06-7 | 110407-59-5 |
| Molecular Formula | C₂₆H₂₀ClFN₂O₂ | C₆H₃BrClF |
| Molecular Weight | 446.90 g/mol | 209.44 g/mol |
| Appearance | Off-white to white solid powder | Colorless to light yellow liquid |
Overall Synthetic Strategy
The synthesis of brilanestrant from this compound is a multi-step process that leverages modern organometallic chemistry. The strategy is to build the complex molecule in a convergent manner, using the precursor to create a key building block that is then coupled with other fragments.
Caption: Overall synthetic workflow from precursor to Brilanestrant.
Detailed Experimental Protocols
Safety Preamble: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. Anhydrous solvents and inert atmosphere techniques are critical for the success of these reactions.
Protocol 1: Synthesis of (2-chloro-4-fluorophenyl)boronic acid
Causality: This protocol transforms the relatively inert aryl bromide into a highly versatile boronic acid. The Grignard reaction is a classic method for generating a potent carbon nucleophile from an aryl halide.[9] The C-Br bond is selectively targeted over the C-Cl and C-F bonds due to its lower bond dissociation energy, allowing for clean formation of the desired organometallic intermediate. This intermediate is then "quenched" with an electrophilic boron source (trimethyl borate) to form the boronate ester, which upon acidic hydrolysis yields the stable boronic acid.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Magnesium turnings (1.2 equiv.)
-
Iodine (one small crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (1.2 equiv.)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Flame-dry the glassware and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Grignard Initiation: Add magnesium turnings and a crystal of iodine to the reaction flask. Gently heat the flask with a heat gun until purple iodine vapors are observed. This step activates the magnesium surface. Allow to cool.
-
Reagent Addition: Add anhydrous THF to the flask. Dissolve this compound in anhydrous THF in the dropping funnel. Add a small portion of the solution to the magnesium turnings.
-
Reaction: The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete consumption of the starting material.
-
Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the trimethyl borate dropwise, keeping the internal temperature below -60 °C. After addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the mixture in an ice bath and slowly quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography.
Quality Control:
-
TLC/LC-MS: Monitor the reaction progress to confirm the consumption of the starting aryl bromide.
-
¹H NMR & ¹⁹F NMR: Confirm the structure of the final boronic acid product. The disappearance of the starting material signals and the appearance of new aromatic signals are indicative of success.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Protocol 2: Suzuki-Miyaura Coupling for Core Assembly
Causality: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organohalide.[10] This protocol couples the newly synthesized (2-chloro-4-fluorophenyl)boronic acid with a second, more complex fragment containing the indazole moiety and a reactive site (e.g., a bromine or triflate) for the subsequent Heck reaction. The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and selectivity.
Materials and Reagents:
-
(2-chloro-4-fluorophenyl)boronic acid (1.0 equiv.)
-
Hypothetical Partner: (E)-5-(1-(4-bromophenyl)but-1-en-1-yl)-1H-indazole (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
Toluene and Water (e.g., 4:1 mixture)
Step-by-Step Procedure:
-
Degassing: Degas the toluene/water solvent mixture by bubbling with N₂ or Ar for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Setup: To a Schlenk flask, add the boronic acid, the aryl bromide partner, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Solvent Addition: Add the degassed solvent mixture via cannula.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere. Stir vigorously until the reaction is complete (typically 4-12 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of a new, higher molecular weight spot.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Quality Control:
-
LC-MS: The primary tool to confirm the formation of the desired coupled product by checking for the correct mass-to-charge ratio.
-
¹H & ¹³C NMR: Full structural elucidation of the purified intermediate.
Protocol 3: Heck Reaction for Acrylic Acid Installation
Causality: The Heck reaction is a palladium-catalyzed method to form a C-C bond between an unsaturated halide (the product from Protocol 2) and an alkene (acrylic acid).[11][12] This reaction is ideal for installing the acrylic acid side chain, completing the carbon skeleton of brilanestrant. A base is required to neutralize the HBr generated during the catalytic cycle.
Materials and Reagents:
-
Brilanestrant Core (Aryl Bromide Intermediate from Protocol 2) (1.0 equiv.)
-
Acrylic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.)
-
Triethylamine (Et₃N, 3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide intermediate, acrylic acid, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Base Addition: Add triethylamine to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Track the reaction's progress via LC-MS.
-
Workup: Cool the mixture to room temperature. Pour it into a beaker of cold water and acidify with 1 M HCl to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and then dry under vacuum. The crude brilanestrant can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC to achieve pharmaceutical-grade purity.
Quality Control:
-
HPLC: To determine the purity of the final compound. A purity of >98% is typically required for biological assays.
-
¹H NMR, ¹³C NMR: To confirm the final structure, ensuring all expected signals are present, including the characteristic vinyl protons of the acrylic acid moiety.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of brilanestrant.
Conclusion
The protocols outlined provide a robust framework for the synthesis of the advanced SERD, brilanestrant, starting from the strategically chosen precursor, this compound. The success of this synthesis hinges on the principles of chemoselectivity and the precise execution of modern cross-coupling reactions. By understanding the causality behind each step and implementing rigorous in-process controls, researchers can confidently produce this valuable compound for further investigation in the field of oncology drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brilanestrant - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GDC-0810 ( Brilanestrant , ARN-810 ), ≧98.0%| Estrogen Receptor/ERR Inhibitor | CAS 1365888-06-7 | Sun-shinechem [sun-shinechem.com]
- 8. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 9. ossila.com [ossila.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 11. mdpi.com [mdpi.com]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Note & Protocol: Leveraging 1-Bromo-2-chloro-4-fluorobenzene for the Synthesis of Advanced Peptide Coupling Catalysts
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract & Introduction
The strategic incorporation of unique structural motifs is a cornerstone of modern catalyst design. In the field of peptide synthesis, where efficiency, selectivity, and minimization of racemization are paramount, the development of novel catalysts is of critical importance. This application note details the synthesis and utility of a specialized biphenyl boronic acid catalyst derived from the polyhalogenated building block, 1-Bromo-2-chloro-4-fluorobenzene.
Peptide-based catalysts have enabled novel substrate activation modes and unprecedented selectivity.[1][2] Their modular and tunable structures make them highly attractive in asymmetric synthesis.[1][2][3] The introduction of halogenated aryl moieties into catalyst scaffolds can profoundly influence their electronic properties, stability, and catalytic activity. This compound serves as a versatile starting material, offering a unique combination of reactive sites and electronically influential substituents. The bromine atom provides a handle for classic organometallic transformations, the fluorine atom can enhance catalyst stability and offers a probe for ¹⁹F NMR analysis, and the chlorine atom further modulates the electronic landscape of the aromatic ring.
This guide provides a comprehensive protocol for the conversion of this compound into a highly efficient boronic acid catalyst.[4] We further demonstrate the application of this catalyst in a representative peptide coupling reaction, highlighting its potential for constructing complex peptide frameworks.
Properties of this compound
Understanding the chemical properties of the starting material is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 110407-59-5 | [4] |
| Molecular Formula | C₆H₃BrClF | |
| Molecular Weight | 209.44 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Reactivity Profile | The C-Br bond is the most reactive site for Grignard reagent formation or other cross-coupling reactions. The C-Cl and C-F bonds are significantly less reactive under these conditions, allowing for selective functionalization. | [4][6] |
Catalyst Synthesis Workflow
The synthesis of the active boronic acid catalyst from this compound is a robust, multi-step process that leverages well-established organometallic chemistry. The overall workflow is depicted below.
Caption: Workflow for the synthesis of the boronic acid catalyst.
Detailed Experimental Protocols
4.1 Protocol 1: Synthesis of 2-Chloro-4-fluorophenylboronic Acid
This protocol describes the conversion of this compound into the active catalyst.
Scientist's Note (Expertise & Causality): This procedure relies on the selective formation of a Grignard reagent at the more labile carbon-bromine bond. Maintaining strictly anhydrous (water-free) conditions is critical, as Grignard reagents are potent bases and will be quenched by water. The use of a crystal of iodine is a standard technique to activate the surface of the magnesium turnings. The borylation step is performed at low temperature (-78 °C) to control the exothermic reaction between the highly reactive Grignard reagent and the trimethyl borate.
Materials & Reagents:
-
This compound (≥98% purity)
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Grignard Initiation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Add a small volume of anhydrous THF.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the substrate solution to the magnesium turnings. The solution should turn cloudy and begin to gently reflux, indicating the initiation of the Grignard reaction. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add trimethyl borate (1.5 equivalents) dropwise via syringe, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, 2-Chloro-4-fluorophenylboronic acid, as a white solid.
| Parameter | Value | Notes |
| Catalyst Loading | 1.0 equivalent | Starting material |
| Mg Equivalents | 1.2 | Ensures complete conversion |
| B(OMe)₃ Equivalents | 1.5 | Drives reaction to completion |
| Reaction Time | ~16 hours (overnight) | For borylation step |
| Typical Yield | 75-85% | Post-purification |
| Purity (by NMR) | >97% | Expected purity |
4.2 Protocol 2: Catalyst Application in Dipeptide Synthesis
This protocol demonstrates the use of the synthesized boronic acid in a standard amide bond formation.
Scientist's Note (Trustworthiness & Mechanism): Boronic acids can catalyze amide bond formation by activating the carboxylic acid, likely through the formation of a mixed anhydride or an acyloxyboronate intermediate, which is highly susceptible to nucleophilic attack by the amine component of the second amino acid. This method avoids the need for traditional, often expensive, peptide coupling reagents. The reaction is designed to be self-validating; successful formation of the dipeptide product, confirmed by LC-MS and NMR, validates the entire workflow.
Materials & Reagents:
-
N-Boc-Alanine (Boc-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
2-Chloro-4-fluorophenylboronic acid (synthesized in Protocol 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-Boc-Alanine (1.0 equivalent), L-Phenylalanine methyl ester hydrochloride (1.0 equivalent), and the synthesized boronic acid catalyst (0.1 equivalents).
-
Dissolve the components in anhydrous DCM.
-
Add DIPEA (2.2 equivalents) dropwise to the solution. The extra equivalent is to neutralize the HCl salt of the amine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high conversion rate of over 97% is achievable within 4 hours.[4]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (Boc-Ala-Phe-OMe) by flash column chromatography on silica gel to obtain the pure dipeptide.
Proposed Catalytic Cycle
The precise mechanism for boronic acid-catalyzed amidation can vary, but a generally accepted pathway involves the activation of the carboxylic acid as shown below.
References
- 1. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Chemoselective Negishi Cross-Coupling of 1-Bromo-2-chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Fluorinated Scaffolds
The selective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Fluorinated aromatic compounds are of special interest due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] 1-Bromo-2-chloro-4-fluorobenzene is a valuable trifunctionalized building block, serving as a key intermediate in the synthesis of complex molecules, including the selective estrogen receptor degrader (SERD), brilanestrant.[3][4]
The presence of multiple halogen atoms with differential reactivity on the aromatic ring—bromide, chloride, and fluoride—presents a unique opportunity for selective, stepwise functionalization. The Negishi cross-coupling reaction, which couples organozinc reagents with organic halides catalyzed by nickel or palladium complexes, is an exceptionally powerful tool for this purpose due to its high functional group tolerance and broad substrate scope.[5][6] This guide provides a detailed exploration of the chemoselective Negishi cross-coupling of this compound, focusing on the principles governing selectivity, detailed experimental protocols, and practical insights for successful implementation.
The Principle of Chemoselectivity: A Tale of Two Halogens
The success of a selective cross-coupling reaction on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general reactivity trend:
C–I > C–Br > C–Cl >> C–F
This established reactivity hierarchy is the cornerstone of the chemoselective functionalization of this compound. The palladium catalyst will preferentially undergo oxidative addition into the more labile carbon-bromine (C-Br) bond over the stronger and less reactive carbon-chlorine (C-Cl) bond.[9] The carbon-fluorine (C-F) bond is significantly stronger and generally unreactive under these conditions. This inherent difference in bond dissociation energies allows for the selective coupling at the bromine-substituted position, leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.
The Negishi Catalytic Cycle
The mechanism of the Negishi coupling is a well-established catalytic cycle involving a palladium(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group (R) to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdBr [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; ArR [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBr [label="Ar-Br (Substrate)"]; RZnX [label="R-ZnX (Organozinc)"]; ZnXBr [label="ZnXBr"];
// Edges Pd0 -> ArPdBr [label="Oxidative Addition"]; ArPdBr -> ArPdR [label="Transmetalation"]; ArPdR -> Pd0 [label="Reductive Elimination"]; ArBr -> ArPdBr [style=dashed]; RZnX -> ArPdBr [style=dashed]; ArPdR -> ArR [style=dashed]; ArPdR -> ZnXBr [style=dashed, arrowhead=none];
// Invisible nodes for layout {rank=same; ArBr; RZnX;} {rank=same; ArR; ZnXBr;} } .dot Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
Safety Precautions: Organozinc reagents are often pyrophoric and are moisture and air-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Anhydrous solvents are critical for the success of the reaction. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: In Situ Preparation of an Arylzinc Reagent
This protocol describes the preparation of an arylzinc reagent from an aryl bromide via a lithium-halogen exchange followed by transmetalation with zinc chloride.
Materials:
-
Aryl bromide (e.g., bromobenzene) (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Anhydrous zinc chloride (ZnCl₂) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous ZnCl₂ (1.1 equiv) and dissolve in anhydrous THF.
-
In a separate flame-dried Schlenk flask, dissolve the aryl bromide (1.0 equiv) in anhydrous THF.
-
Cool the aryl bromide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv) to the aryl bromide solution while maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to ensure complete formation of the aryllithium reagent.
-
Slowly transfer the cold aryllithium solution to the ZnCl₂ solution at 0 °C (ice bath) via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the arylzinc reagent is ready for use in the cross-coupling reaction.
Protocol 2: Chemoselective Negishi Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a pre-formed or in situ-generated organozinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent solution (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a catalyst precursor and a separate ligand (e.g., Pd₂(dba)₃ and SPhos), pre-stir them in the solvent for 15-30 minutes.
-
Add this compound (1.0 equiv) to the flask, followed by additional anhydrous solvent to achieve a suitable concentration (typically 0.1-0.5 M).
-
Slowly add the organozinc reagent solution (1.2-1.5 equiv) to the reaction mixture at room temperature via syringe or cannula. A slight exotherm may be observed.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots and quenching with saturated aqueous NH₄Cl.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired selectively coupled product.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for the efficiency of the Negishi coupling. While simple catalysts like Pd(PPh₃)₄ can be effective, modern bulky phosphine ligands often provide higher yields and accommodate a broader range of substrates.[6]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | THF, Dioxane | 60-100 | Commercially available, general-purpose catalyst. |
| Pd₂(dba)₃ | SPhos | 1-2 (Pd), 2-4 (Ligand) | THF, Toluene | RT - 80 | Highly active for a broad range of aryl bromides. |
| Pd(OAc)₂ | XPhos | 1-2 (Pd), 2-4 (Ligand) | THF, Dioxane | RT - 75 | Excellent for heteroaryl couplings and challenging substrates.[6] |
| NiCl₂(dppp) | dppp | 5-10 | THF | 25-60 | Nickel-based system, can offer different reactivity.[5] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure anhydrous and anaerobic conditions. Use fresh, high-purity catalyst and ligand.
-
Poor Quality Organozinc Reagent: The preparation of the organozinc reagent is critical. Ensure the starting materials are pure and the reaction is performed under strictly inert conditions. Titration of the organozinc reagent before use is recommended.
-
-
Formation of Side Products:
-
Homocoupling: The formation of R-R from the organozinc reagent can occur. This can sometimes be minimized by slower addition of the organozinc reagent or by changing the ligand.
-
Loss of Selectivity (Coupling at C-Cl): While thermodynamically disfavored, coupling at the C-Cl position can occur under harsh conditions (e.g., very high temperatures, prolonged reaction times) or with highly active catalyst systems. If this is observed, reducing the reaction temperature or catalyst loading may be beneficial.
-
-
Reaction Stalling:
-
Catalyst Deactivation: The presence of coordinating functional groups on either coupling partner can sometimes lead to catalyst deactivation. Increasing the catalyst loading or switching to a more robust ligand system can be effective.
-
Workflow Visualization
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_zn [label="Prepare Organozinc Reagent\n(Inert Atmosphere)"]; setup_coupling [label="Setup Coupling Reaction\n(Inert Atmosphere)"]; add_substrate [label="Add Pd Catalyst, Ligand,\nand this compound"]; add_zn [label="Slowly Add\nOrganozinc Reagent"]; react [label="Heat and Stir\n(Monitor by TLC/GC-MS)"]; workup [label="Aqueous Workup\n(Quench, Extract, Dry)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep_zn; prep_zn -> add_zn [label="Use Immediately"]; start -> setup_coupling; setup_coupling -> add_substrate; add_substrate -> add_zn; add_zn -> react; react -> workup; workup -> purify; purify -> product; } .dot Caption: General experimental workflow for the Negishi cross-coupling.
Conclusion
The Negishi cross-coupling of this compound offers a reliable and highly selective method for the synthesis of functionalized 2-chloro-4-fluorobiphenyl derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve selective C-C bond formation, preserving the chloro-substituent for subsequent synthetic manipulations. The success of this reaction is highly dependent on the quality of the organozinc reagent and the maintenance of strict anhydrous and anaerobic conditions. Careful selection of the palladium catalyst and ligand system can further optimize yields and reaction times. This methodology provides a robust platform for the construction of complex, fluorinated molecules that are of significant interest to the pharmaceutical and materials science industries.
References
- 1. ossila.com [ossila.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024 [chlorobenzene.ltd]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
Application Note: Chemoselective Sonogashira Coupling of 1-Bromo-2-chloro-4-fluorobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkynylation of Polyhalogenated Aromatics
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[3]
This application note provides a detailed protocol and expert insights for the chemoselective Sonogashira coupling of 1-bromo-2-chloro-4-fluorobenzene. This substrate presents a common challenge in synthetic chemistry: the presence of multiple halogen atoms with differing reactivities. Mastering the selective functionalization of such building blocks is critical for the efficient construction of complex molecular architectures. Herein, we will explore the mechanistic basis for selectivity and provide a robust, field-proven protocol for the preferential coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
The Principle of Chemoselectivity: A Mechanistic Rationale
The success of a selective Sonogashira coupling on a dihaloarene hinges on the inherent differences in the reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[4]
For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond allows for preferential oxidative addition of the palladium catalyst at the bromine-substituted position under carefully controlled reaction conditions. By employing a suitable palladium catalyst and ligand system, and maintaining a moderate reaction temperature, it is possible to achieve high selectivity for the desired mono-alkynylated product.
The Catalytic Cycles of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
References
Application Notes & Protocols: The Strategic Utility of 1-Bromo-2-chloro-4-fluorobenzene in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Uniquely Positioned Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Halogenated aromatic compounds are foundational building blocks, offering chemists a versatile platform for constructing complex molecular architectures.[1][2] Among these, 1-Bromo-2-chloro-4-fluorobenzene (CAS: 110407-59-5) has emerged as a particularly valuable intermediate.[3][4] Its distinct trifunctional substitution pattern is not a random assortment of halogens; it is a carefully orchestrated arrangement that provides differential reactivity, enabling selective, stepwise functionalization.[5]
The bromine atom typically serves as the primary site for carbon-carbon bond formation via cross-coupling reactions, while the more stable chlorine and fluorine atoms profoundly influence the electronic, metabolic, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[6][7] The presence of fluorine, in particular, is a widely employed strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[6][7] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its use in synthesizing key intermediates for anti-cancer agents and specialized catalysts.
Physicochemical Properties & Reactivity Profile
The utility of this compound stems from its physical characteristics and the hierarchical reactivity of its halogen substituents. A comprehensive summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 110407-59-5 | [3][8] |
| Molecular Formula | C₆H₃BrClF | [3][8] |
| Molecular Weight | 209.44 g/mol | [3][8] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 193 - 195 °C at 760 mmHg | [8] |
| Density | ~1.75 g/mL | [3] |
| Purity | ≥ 98% (GC) | [3][8] |
Causality of Reactivity: The C-Br bond is significantly weaker and more polarizable than the C-Cl and C-F bonds. This differential reactivity is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), oxidative addition occurs selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact for later-stage modification or as permanent fixtures in the target molecule. This allows for a modular and convergent approach to complex drug candidates.
Key Application: Synthesis of a Biaryl Boronic Acid Intermediate
A critical application of this compound is in the synthesis of advanced intermediates for APIs, such as those used in cancer therapy and peptide synthesis catalysts.[8] The conversion of the aryl bromide to a boronic acid or ester via a Grignard reaction followed by quenching with a borate ester is a foundational transformation.[8] This boronic acid can then be used in subsequent Suzuki coupling reactions.
Protocol 1: Synthesis of (2-Chloro-4-fluorophenyl)boronic acid
This protocol details the preparation of the boronic acid derivative, a versatile intermediate for further elaboration. The workflow begins with the formation of a Grignard reagent, which is then reacted with trimethyl borate.[8]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (1.5 eq)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.
-
Briefly heat the flask under vacuum and then cool to room temperature under a stream of dry nitrogen.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Borylation and Work-up:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate (1.5 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.
-
After the addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.
-
Caption: Workflow for Boronic Acid Synthesis.
Application in Drug Scaffolds: Kinase Inhibitors and SERDs
The halogenated phenyl motif derived from this compound is a common feature in many targeted therapies, including kinase inhibitors and selective estrogen receptor degraders (SERDs).[3][8][9]
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure to occupy the ATP binding pocket.[10] The 2-chloro-4-fluorophenyl group can serve as a key component of this core, with the fluorine and chlorine atoms modulating solubility, cell permeability, and forming specific interactions within the kinase domain.
-
SERDs (e.g., Brilanestrant): This building block is a crucial component in the synthesis of Brilanestrant, a SERD investigated for the treatment of breast cancer.[8] The 2-chloro-4-fluorophenyl moiety contributes to the overall shape and electronic properties of the molecule, which are critical for its potent degradation of the estrogen receptor.[8]
Protocol 2: Representative Suzuki Coupling for Biaryl Synthesis
This protocol outlines a general procedure for a Suzuki coupling reaction between the boronic acid synthesized in Protocol 1 and a generic aryl halide (Ar-X), representing a key step in the synthesis of a kinase inhibitor scaffold.
Materials:
-
(2-Chloro-4-fluorophenyl)boronic acid (1.0 eq)
-
Aryl Halide (Ar-X) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a round-bottom flask, add (2-Chloro-4-fluorophenyl)boronic acid (1.0 eq), the aryl halide (Ar-X, 1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: General Workflow for Suzuki Coupling.
Structure-Activity Relationship (SAR) Insights
The specific placement of halogens in this compound provides distinct advantages in drug design, a concept illustrated in the diagram below.
Caption: Structure-Function Relationships.
-
Bromine (Synthetic Handle): Its primary role is to serve as a point of attachment for building larger, more complex structures.[3]
-
Chlorine (Modulator): The ortho-chloro group provides steric bulk that can influence the conformation of the final molecule, potentially locking it into a bioactive conformation. It also modifies the electronic nature of the ring.
-
Fluorine (Pharmacokinetic Enhancer): The para-fluoro substituent is a classic medicinal chemistry tactic. It can block metabolic oxidation at that position, often increasing the drug's half-life.[7] Furthermore, its high electronegativity can lead to favorable interactions with target proteins and improve membrane permeability.[6][7]
Conclusion
This compound is far more than a simple halogenated solvent; it is a highly functionalized and strategically designed building block for modern drug discovery. Its differential reactivity allows for controlled, regioselective synthesis, while its specific substitution pattern provides medicinal chemists with powerful tools to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates. From kinase inhibitors for oncology to SERDs for breast cancer, this versatile intermediate continues to play a critical role in the development of innovative therapies. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the unique advantages of this valuable chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. ossila.com [ossila.com]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-2-chloro-4-fluorobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 1-Bromo-2-chloro-4-fluorobenzene in the synthesis of advanced materials. This versatile building block, with its distinct arrangement of halogen substituents, offers a gateway to novel polymers and functional organic materials with tailored properties for a range of high-performance applications.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrClF.[1] Its utility in materials science stems from the differential reactivity of its three halogen atoms (Bromine, Chlorine, and Fluorine) in cross-coupling and nucleophilic substitution reactions. This graded reactivity allows for selective functionalization, making it a prime candidate for the synthesis of complex macromolecular architectures.
The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing key material properties.[2] Fluorinated polymers often exhibit superior thermal stability, chemical resistance, and desirable dielectric properties.[2] this compound serves as a valuable precursor for introducing these beneficial attributes into polymers such as poly(phenylene)s and poly(arylene ether)s.
Application in the Synthesis of High-Performance Poly(phenylene)s via Suzuki-Miyaura Coupling
Poly(phenylene)s are a class of polymers known for their exceptional thermal stability and mechanical strength. The synthesis of soluble and processable poly(phenylene)s, however, remains a challenge. The introduction of fluorine and chlorine atoms on the polymer backbone, facilitated by monomers like this compound, can improve solubility in common organic solvents without compromising thermal performance.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the polymerization of aryl halides.[3][4] In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine and carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective polymerization at the bromine position, leaving the chlorine and fluorine atoms as pendant groups that can be used for further post-polymerization modification or to fine-tune the material's properties.
Visualizing the Suzuki-Miyaura Polymerization Workflow
Caption: Experimental workflow for the synthesis of poly(2-chloro-4-fluorophenylene).
Protocol: Synthesis of Poly(2-chloro-4-fluorophenylene) via Suzuki-Miyaura Coupling
This protocol is an adapted method based on established procedures for the Suzuki-Miyaura polymerization of aryl bromides.[3][4]
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Preparation of the Monomer Boronic Ester (In-situ):
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane via cannula.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours to form the boronic ester intermediate.
-
-
Polymerization:
-
To the cooled reaction mixture containing the in-situ generated boronic ester, add an aqueous solution of potassium carbonate (2 M, 3.0 eq) and additional Pd(dppf)Cl₂ (0.01 eq).
-
Degas the mixture again with three freeze-pump-thaw cycles.
-
Heat the reaction to 90 °C and stir vigorously for 48-72 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer using a Büchner funnel and wash with methanol and water to remove residual salts and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
For higher purity, the polymer can be redissolved in a suitable solvent (e.g., chloroform or THF) and re-precipitated into methanol.
-
Expected Material Properties
The resulting poly(2-chloro-4-fluorophenylene) is expected to exhibit the following properties:
| Property | Expected Value/Characteristic | Rationale |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) | The presence of chloro and fluoro substituents disrupts chain packing, enhancing solubility. |
| Thermal Stability (TGA) | Decomposition temperature > 400 °C | The aromatic backbone and strong C-F and C-Cl bonds contribute to high thermal stability.[2] |
| Glass Transition Temp. (DSC) | > 150 °C | Rigid polymer backbone leads to a high glass transition temperature. |
| Dielectric Constant | Low (< 3.0) | The high electronegativity of fluorine can lead to a low dielectric constant.[2] |
Application in the Synthesis of Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s are a class of high-performance thermoplastics with an excellent combination of thermal and mechanical properties.[5] They are typically synthesized via nucleophilic aromatic substitution of an activated dihalide with a bisphenol.[5] While the C-F and C-Cl bonds in this compound are generally less reactive in nucleophilic aromatic substitution compared to activated aryl fluorides (e.g., those with strong electron-withdrawing groups), this monomer can still be utilized in the synthesis of poly(arylene ether)s under forcing conditions or by first converting it to a more reactive derivative.
Conceptual Reaction Scheme
Caption: Synthesis of a fluorinated poly(arylene ether).
Characterization of Synthesized Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the synthesized polymers.
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymers, providing insight into the success of the polymerization reaction.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the polymers, respectively.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance polymers. Its unique halogen substitution pattern allows for selective polymerization via Suzuki-Miyaura coupling to produce soluble and thermally stable poly(phenylene)s. Furthermore, it holds potential for the synthesis of fluorinated poly(arylene ether)s. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the use of this monomer in the development of novel materials with enhanced properties.
References
Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-2-chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic, regioselective functionalization of 1-bromo-2-chloro-4-fluorobenzene, a versatile tri-substituted aromatic building block. The inherent electronic and steric differences between the bromo, chloro, and fluoro substituents allow for a programmed approach to chemical modification at each position. This document provides an in-depth analysis of the underlying chemical principles governing this selectivity, supported by detailed, field-proven protocols for key transformations including metal-halogen exchange, palladium-catalyzed cross-coupling, and directed ortho-metalation. The methodologies presented herein are designed to be self-validating and are grounded in authoritative scientific literature, providing researchers with a robust toolkit for the synthesis of complex, poly-functionalized aromatic compounds for applications in medicinal chemistry, materials science, and agrochemicals.
Introduction: The Strategic Value of this compound
This compound is a valuable starting material in organic synthesis due to its three distinct halogen atoms, which serve as versatile synthetic handles. The ability to selectively functionalize one halogen in the presence of the others is paramount for the efficient construction of complex molecular architectures. The regioselectivity of these transformations is dictated by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the substituents.
The general order of reactivity for the carbon-halogen bonds in many common transformations is C-Br > C-Cl > C-F. This hierarchy is primarily due to the bond dissociation energies, with the C-Br bond being the weakest and therefore the most susceptible to cleavage, for instance, during oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] Conversely, the high electronegativity of fluorine makes the C-F bond the most polarized and the fluorine atom a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4]
This guide will explore the practical application of these principles to achieve selective functionalization at each of the halogenated positions.
Regioselective Functionalization at the C-Br Bond
The carbon-bromine bond is the most reactive site for both metal-halogen exchange and palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl and C-F bonds.[1][5] This allows for selective modification at the C-1 position.
Metal-Halogen Exchange: Grignard Reagent Formation
The formation of a Grignard reagent proceeds selectively at the C-Br bond.[6][7] This organomagnesium intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.
Protocol 1: Synthesis of (2-Chloro-4-fluorophenyl)magnesium bromide and subsequent reaction with an electrophile (e.g., Benzaldehyde)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Activation of Magnesium: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Add a single crystal of iodine to activate the magnesium surface.[7]
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel to the magnesium turnings.
-
Grignard Formation: Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl.
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired alcohol.
Diagram 1: Grignard Reagent Formation and Reaction
Caption: Workflow for directed ortho-metalation and subsequent functionalization.
Sequential Functionalization Strategies
The differential reactivity of the halogen atoms allows for a stepwise approach to creating highly substituted aromatic rings. A possible sequence involves:
-
Selective functionalization of the C-Br bond via Suzuki or Buchwald-Hartwig coupling.
-
Subsequent directed ortho-metalation at the position adjacent to the fluorine atom.
-
Finally, functionalization of the C-Cl bond under more forcing cross-coupling conditions, which often require more specialized and bulky phosphine ligands.
[1]### 5. Safety and Handling
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium reagents such as n-BuLi are pyrophoric and must be handled under an inert atmosphere using proper syringe techniques.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The regioselective functionalization of this compound is a powerful strategy for the synthesis of complex aromatic molecules. By understanding the principles of carbon-halogen bond reactivity and applying the appropriate reaction conditions, researchers can selectively modify each position on the aromatic ring. The protocols provided in this guide offer a starting point for the development of robust and efficient synthetic routes to novel compounds with applications in various fields of chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 1-Bromo-2-chloro-4-fluorobenzene
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when optimizing the Suzuki-Miyaura coupling yield with 1-bromo-2-chloro-4-fluorobenzene. This substrate, with its multiple halogen substituents of varying reactivity, requires careful control over reaction conditions to achieve high yield and chemoselectivity. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might face during your experiments.
Q1: My reaction yield is very low or the reaction is not proceeding at all. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of this compound typically points to issues within the catalytic cycle. The primary suspects are an inactive catalyst system, suboptimal reaction conditions, or inefficient transmetalation.[1]
-
Catalyst System Inactivity: The active Pd(0) species must be efficiently generated and maintained.[2]
-
Cause: Your Pd(II) precatalyst may not be reducing to Pd(0), or the chosen ligand is not effectively stabilizing the active catalyst or promoting the oxidative addition step. The C-Br bond in this substrate is less reactive than a typical aryl bromide due to the electron-withdrawing effects of the adjacent chlorine and fluorine atoms.
-
Solution: Employ a more robust catalyst system. Sterically hindered and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[3] They promote the crucial oxidative addition step, particularly for less reactive aryl halides, and stabilize the palladium center.[3][4] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that readily generates the active LPd(0) species.
-
-
Inefficient Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. It is often the rate-limiting step.
-
Cause: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[5][6] An inappropriate or weak base will slow this step, allowing side reactions or catalyst decomposition to occur.
-
Solution: Switch to a stronger, non-coordinating base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][7] They are effective at activating a wide range of boronic acids without causing base-sensitive functional groups to degrade. In some cases, adding a small amount of water to the solvent system can improve the solubility of the base and accelerate the formation of the active boronate species.[1]
-
-
Suboptimal Temperature:
-
Cause: The reaction may be kinetically slow at the temperature you are using.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C (a typical range is 80-110 °C).[1][8] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and the onset of side reactions or decomposition.
-
Q2: I'm observing a significant amount of a hydrodehalogenated byproduct where the bromine is replaced by hydrogen. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and is often responsible for diminished yields.[9] It occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.
-
Mechanism Insight: After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a hydride source. This can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides), or even trace water.[4][9] Subsequent reductive elimination releases the dehalogenated arene and regenerates a palladium species.
-
Preventative Measures:
-
Choice of Base: Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) if hydrodehalogenation is a problem, as they can be a source of hydrides.[7] Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.
-
Solvent Selection: Use aprotic solvents that cannot serve as hydride donors, such as dioxane, toluene, or THF.[7] If an alcohol/water solvent system is necessary, minimize its proportion.
-
Inert Atmosphere: Rigorously degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can promote side reactions that may indirectly lead to hydrodehalogenation pathways.
-
Optimize Ligand: Use bulky, electron-rich ligands. These ligands accelerate the desired reductive elimination step of the cross-coupling product, making it kinetically more favorable than the competing hydrodehalogenation pathway.[4]
-
Q3: My reaction is not selective. I'm getting a mixture of products from coupling at both the C-Br and C-Cl positions. How do I improve selectivity for the C-Br bond?
A3: Achieving high chemoselectivity is the central challenge with this substrate. The selectivity arises from the difference in bond dissociation energies and the kinetics of oxidative addition, which generally follows the trend C-I > C-Br > C-OTf > C-Cl.[10]
-
Leveraging Reactivity: The C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond.[11] Your goal is to choose conditions that exploit this difference.
-
Strategies for C-Br Selectivity:
-
Milder Conditions: Avoid "forcing" conditions. High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to double coupling.[1][10] Start with a lower temperature (e.g., 80 °C) and monitor the reaction closely.
-
Catalyst/Ligand Choice: This is the most critical factor. While highly active catalysts are needed, some are too active and will activate the C-Cl bond. Systems based on ligands like P(t-Bu)₃ or Buchwald's biaryl phosphine ligands are often excellent for promoting the oxidative addition of aryl chlorides, so a less aggressive system might be needed if selectivity is poor.[3][5] However, for this specific substrate, a well-chosen electron-rich and bulky ligand should still favor the kinetically preferred C-Br insertion. A good starting point is often a Pd(OAc)₂ or Pd₂(dba)₃ precursor with a ligand like SPhos or XPhos.[7]
-
Ligand-Free Conditions (Cautionary Note): In some specific cases, ligand-free conditions have been shown to favor C-OTf or C-Cl cleavage over C-Br, which is the opposite of the desired outcome here.[12][13] Therefore, using a well-defined ligand is crucial for controlling selectivity with this substrate.
-
Q4: I see a black precipitate forming in my reaction flask. What is it and is it a problem?
A4: The black precipitate is almost certainly palladium black, which is composed of agglomerated palladium nanoparticles.[14] Its formation indicates catalyst deactivation.[15][16]
-
Why it Forms: The active, soluble LPd(0) catalyst is unstable. If the ligand cannot sufficiently stabilize it or if the catalytic cycle is stalled, individual palladium atoms can agglomerate and precipitate out of solution. This reduces the concentration of the active catalyst, slowing or stopping the reaction.[15][16]
-
How to Prevent It:
-
Ensure Ligand Efficacy: Use a sufficient amount of a strongly coordinating, bulky ligand to shield the palladium center and prevent agglomeration.
-
Maintain Cycle Efficiency: A stalled catalytic cycle is a primary cause. If transmetalation is slow (see Q1), the Pd(II) intermediate has more time to undergo side reactions or decompose. Ensuring a fast, efficient cycle with the right base and solvent keeps the catalyst "busy" and in its soluble, active form.
-
Purity of Reagents: Impurities in starting materials or solvents can sometimes poison the catalyst, leading to decomposition.[14] Ensure high-purity, degassed reagents and solvents are used.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in the Suzuki-Miyaura coupling?
A1: The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, is dictated by the carbon-halogen (C-X) bond strength. The general order of reactivity is: C-I > C-OTf (triflate) > C-Br > C-Cl .[10] The C-F bond is typically unreactive under standard Suzuki conditions due to its high bond strength.[10] This predictable reactivity is the foundation for achieving chemoselectivity in polyhalogenated substrates.
Q2: How do I choose the right palladium source and ligand for coupling with this compound?
A2: The choice is critical for success. You need a system that is active enough to cleave the relatively inert C-Br bond but selective enough to leave the C-Cl bond untouched.
-
Palladium Source: Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are readily converted to the active catalytic species in the presence of a suitable ligand.
-
Ligand Selection: The ligand is arguably the most important component. For this substrate, you should use electron-rich and sterically bulky monophosphine ligands .
-
Electron-rich character (e.g., alkylphosphines vs. arylphosphines) increases the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond.[4][17]
-
Steric bulk (e.g., ligands like XPhos, SPhos, or RuPhos) promotes the final reductive elimination step to release the product and regenerate the catalyst. It also helps to stabilize the catalytically active monocoordinated palladium species.[3][4]
-
Q3: What is the role of the base, and how does it influence the reaction?
A3: The base plays a multifaceted and essential role in the Suzuki-Miyaura coupling.[5][18]
-
Activation of the Boronic Acid: This is its primary function. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[19] This "ate" complex is much more effective at transferring its organic group to the palladium center during the transmetalation step.[5][19]
-
Regeneration of the Catalyst: The base also facilitates the removal of the halide from the palladium center after transmetalation, preparing the complex for reductive elimination.
The choice of base affects reaction rate, yield, and substrate compatibility. For this compound, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are highly recommended.[7][18][20]
Optimization Strategies & Data
Use the following tables to guide your selection of reaction parameters.
Table 1: Recommended Catalyst/Ligand Systems for Selective C-Br Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for activating C-Br bonds, high stability. |
| Pd₂(dba)₃ | XPhos | 1-2 | Very high activity, good for challenging substrates. |
| Pd(PPh₃)₄ | - | 3-5 | A classic catalyst, can be effective but may require higher temperatures. |
| (IPr)Pd(allyl)Cl | - | 1-3 | An NHC-based catalyst, highly active and robust.[21] |
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Toluene/H₂O (10:1) | 80-100 | Strong, non-nucleophilic base. Excellent general choice.[7] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 80-110 | Highly effective, good solubility. Often used for difficult couplings.[22] |
| K₂CO₃ | DME/H₂O (4:1) | 80-90 | A milder, cost-effective option. May require longer reaction times. |
| KF | Acetonitrile | RT - 60 | Can be effective and is milder, but may be slower.[12] |
Diagrams: Workflows & Mechanisms
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
Safety Precaution: Always conduct reactions under an inert atmosphere in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Procedure for Selective Suzuki Coupling at the C-Br Position
This protocol is a robust starting point for coupling this compound with a typical arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial with a stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and powdered K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Add toluene and water to the flask.
-
Degassing: Securely seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-12 hours). Check for the consumption of the starting aryl bromide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Purification of Reaction Products from 1-Bromo-2-chloro-4-fluorobenzene
Welcome to the technical support center for the purification of reaction products derived from 1-bromo-2-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of derivatives of this versatile polyhalogenated building block.
Introduction: The Challenge of Purifying Halogenated Aromatics
This compound is a valuable starting material in medicinal chemistry and materials science, frequently employed in cross-coupling reactions and organometallic chemistry.[1][2] The products of these reactions, often complex polyhalogenated aromatic compounds, can present unique purification challenges due to their similar polarities to byproducts and starting materials, as well as potential thermal instability. This guide provides a structured approach to overcoming these hurdles, ensuring the isolation of pure compounds essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the expected product types?
A1: this compound is primarily used in three main classes of reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters yields substituted biphenyl derivatives.[2][3] These reactions are fundamental for creating carbon-carbon bonds.
-
Buchwald-Hartwig Amination: This reaction introduces a nitrogen-containing functional group by coupling the aryl halide with a primary or secondary amine, also catalyzed by palladium.[4][5][6] This is a key method for synthesizing aryl amines.[7]
-
Grignard Reagent Formation: The bromine atom is more reactive than chlorine or fluorine towards magnesium, allowing for the selective formation of a Grignard reagent.[1][8][9] This organometallic intermediate can then be reacted with various electrophiles.
Q2: I have a solid product, but it won't crystallize. What should I do?
A2: If your product is a solid at room temperature but fails to crystallize, it may be due to the presence of impurities that inhibit lattice formation or because it is an amorphous solid. Here are some troubleshooting steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent systems. For biphenyl-type products, consider combinations like ethanol/water, methanol/dichloromethane, or ethyl acetate/hexanes.[10]
-
Seed Crystals: If you have a small amount of pure product, use it to seed the supersaturated solution.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
If all else fails, consider column chromatography to remove impurities before attempting recrystallization again.
Q3: How do I remove the palladium catalyst from my Suzuki or Buchwald-Hartwig reaction mixture?
A3: Palladium catalysts can be challenging to remove completely. Here are several effective methods:
-
Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it through a short plug of Celite® or silica gel. This can remove a significant portion of the palladium.
-
Aqueous Workup: A standard aqueous workup can help remove some of the palladium salts.
-
Specialized Scavengers: For persistent palladium contamination, consider using commercially available palladium scavengers.
-
Column Chromatography: This is often the most effective method for complete removal of the catalyst.
Q4: My product is an oil. What is the best purification method?
A4: For oily products, the primary purification methods are distillation and column chromatography.[11][12]
-
Vacuum Distillation: If your compound is thermally stable and has a boiling point above 150 °C at atmospheric pressure, vacuum distillation is an excellent choice.[13] Fluorinated compounds often have lower boiling points than their non-fluorinated analogs, which can be advantageous.[13]
-
Column Chromatography: This is the most versatile method for purifying oils. A careful selection of the stationary and mobile phases is crucial for good separation.
Troubleshooting Guides
Scenario 1: Incomplete Reaction in a Suzuki-Miyaura Coupling
You've run a Suzuki-Miyaura coupling and TLC/GC-MS analysis shows a mixture of starting material, product, and byproducts.
Logical Troubleshooting Workflow:
References
- 1. ossila.com [ossila.com]
- 2. 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 [chemicalbook.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved 1) This experiment involves the formation of a | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene
Welcome to the technical support guide for the synthesis of 1-bromo-2-chloro-4-fluorobenzene (CAS No. 110407-59-5). This document is designed for researchers, chemists, and drug development professionals who utilize this critical polyhalogenated intermediate.[1] As a versatile building block, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialized catalysts, its successful synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The primary and most reliable route to synthesizing this compound is via a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.[3][4] This process involves two critical stages: the diazotization of the aniline and the subsequent copper-catalyzed displacement of the diazonium group with a bromide. Each stage presents unique challenges that can impact yield and purity.
Core Synthesis Workflow
The overall synthetic pathway is a two-step process initiated with the diazotization of the starting aniline, followed by a copper-mediated bromination reaction.
References
Technical Support Center: Regioselective Cross-Coupling of 1-Bromo-2-chloro-4-fluorobenzene
Welcome to the technical support center for the regioselective cross-coupling of 1-bromo-2-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic endeavors. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of three distinct halogen atoms, allowing for sequential, site-selective functionalization. The primary challenge lies in selectively activating the carbon-bromine (C-Br) bond for cross-coupling while leaving the more inert carbon-chlorine (C-Cl) bond intact for subsequent transformations. This guide will provide the necessary tools to troubleshoot and optimize this critical reaction.
The regioselectivity in palladium-catalyzed cross-coupling reactions involving aryl halides is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond (approximately 336 kJ/mol) is weaker than the C-Cl bond (approximately 401 kJ/mol), making it more susceptible to oxidative addition to a Pd(0) catalyst. However, achieving perfect selectivity requires careful optimization of the catalyst system and reaction conditions to prevent competitive activation of the C-Cl bond.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the regioselective cross-coupling of this compound.
Issue 1: Poor Regioselectivity - Significant Formation of the Dichloro-Coupled Product
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the product formed from C-Cl bond activation.
-
NMR analysis of the crude product mixture indicates the presence of regioisomers.
Root Cause Analysis:
The formation of the dichloro-coupled product suggests that the energy barrier for C-Cl bond activation is being overcome. This can be due to several factors:
-
Overly Reactive Catalyst: A highly reactive, coordinatively unsaturated palladium center can activate the stronger C-Cl bond.
-
High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst. A ligand that is not sufficiently bulky or electron-donating may not provide the necessary selectivity.
Troubleshooting Steps:
-
Re-evaluate Your Ligand: The choice of phosphine ligand is paramount. For selective C-Br activation, bulky, electron-rich monophosphine ligands are generally preferred. These ligands stabilize the Pd(0) center and increase the steric hindrance around it, favoring oxidative addition at the less hindered C-Br position.
-
Recommendation: Consider switching to Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These have demonstrated high efficacy in promoting selective C-Br coupling.
-
-
Lower the Reaction Temperature: High temperatures can lead to a loss of selectivity.
-
Protocol: Screen a range of temperatures, starting from room temperature up to 80 °C. Monitor the reaction progress and regioselectivity at each temperature point by taking aliquots for analysis.
-
-
Choose a Milder Base: Strong bases can sometimes promote side reactions or alter the catalyst's properties.
-
Recommendation: If using a strong base like NaOH or KOH, consider switching to a milder base such as K2CO3, Cs2CO3, or K3PO4.
-
Experimental Protocol: Ligand Screening for Optimal Regioselectivity
-
Set up a parallel reaction array with identical amounts of this compound, your coupling partner, palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), and base.
-
To each reaction vessel, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)3) with a consistent Pd:ligand ratio (typically 1:1 to 1:2).
-
Run the reactions at a moderate temperature (e.g., 60 °C) for a set period.
-
Quench the reactions and analyze the crude product mixture by GC-MS or 1H NMR to determine the ratio of the desired product to the dichloro-coupled byproduct.
| Ligand | Typical Pd:Ligand Ratio | Expected Outcome |
| SPhos | 1:2 | High selectivity for C-Br coupling |
| XPhos | 1:2 | High selectivity, often with broader substrate scope |
| RuPhos | 1:2 | Excellent for sterically hindered substrates |
| P(t-Bu)3 | 1:1.5 | Good selectivity, but can be sensitive to air |
Issue 2: Low or No Conversion - Starting Material Remains
Symptoms:
-
TLC, GC, or LC analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield, if at all.
Root Cause Analysis:
Low or no conversion is typically indicative of an inactive or deactivated catalyst.
-
Inefficient Pd(0) Generation: Many palladium precursors, such as Pd(OAc)2, require reduction to the active Pd(0) state. This process can be inefficient if the conditions are not optimal.
-
Catalyst Poisoning: Impurities in the reagents or solvent can act as catalyst poisons. Water and oxygen are common culprits.
-
Poorly Soluble Base: If the base is not sufficiently soluble in the reaction medium, it cannot effectively participate in the catalytic cycle, leading to a stalled reaction.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: The oxidative addition step is sensitive to oxygen.
-
Protocol: Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Use Schlenk techniques or a glovebox for the reaction setup.
-
-
Optimize Palladium Precursor and Activation:
-
Recommendation: Consider using a pre-formed Pd(0) source like Pd(PPh3)4 or a more easily reduced Pd(II) precursor. Alternatively, using a palladacycle precatalyst can lead to more reliable generation of the active catalyst.
-
-
Check Reagent and Solvent Purity:
-
Protocol: Use anhydrous solvents and high-purity reagents. If necessary, purify your reagents before use.
-
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium precursor?
A1: Yes, various palladium sources can be used. Pd(OAc)2 and Pd2(dba)3 are common and cost-effective, but require in-situ reduction to Pd(0). Pre-activated catalysts, such as palladacycles, or air-stable Pd(0) sources can offer better reproducibility and are often more active, allowing for lower catalyst loadings.
Q2: What is the ideal solvent for this reaction?
A2: Aprotic polar solvents are generally preferred for Suzuki, Buchwald-Hartwig, and similar cross-coupling reactions. Common choices include:
-
Toluene: Good for a wide range of temperatures.
-
Dioxane: Often provides good solubility for reagents.
-
THF (Tetrahydrofuran): Suitable for lower temperature reactions.
-
DMF (Dimethylformamide) or DMAc (Dimethylacetamide): Can be effective but may require higher temperatures for C-Br activation.
The optimal solvent will depend on the specific coupling partners and the base used.
Q3: How do I know if my ligand is air-sensitive?
Q4: Is it possible to achieve selectivity for the C-Cl bond instead?
A4: While significantly more challenging, it is possible to achieve selectivity for the C-Cl bond over the C-Br bond under specific conditions, though this is not the typical reactivity pattern. This usually requires specialized catalyst systems that can differentiate between the two halogens based on factors other than bond strength, such as steric accessibility or electronic effects from the ligand. However, for this compound, selective C-Br activation is the more conventional and reliable approach.
Catalytic Cycle for Selective C-Br Coupling
Caption: Simplified catalytic cycle for regioselective cross-coupling.
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene
Answering the user's request.
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for the synthesis of 1-Bromo-2-chloro-4-fluorobenzene, a critical intermediate in modern drug discovery and agrochemical development.[1] The predominant synthetic route involves the Sandmeyer reaction, starting from 2-chloro-4-fluoroaniline.[2] This guide focuses on the common impurities and side reactions inherent to this pathway, offering practical solutions grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when synthesizing this compound via the Sandmeyer reaction?
A1: The impurity profile is intrinsically linked to the multi-step nature of the diazotization and copper-catalyzed bromination. Key impurities include:
-
Unreacted Starting Material: Residual 2-chloro-4-fluoroaniline.
-
Phenolic Byproduct: 2-chloro-4-fluorophenol, formed from the premature reaction of the diazonium intermediate with water.[3][4]
-
Deamination Product: 1-chloro-3-fluorobenzene, where the diazonium group is replaced by a hydrogen atom.[3]
-
Azo-Coupling Byproducts: Highly colored, often tarry, compounds resulting from the electrophilic diazonium salt attacking unreacted aniline.[5]
Q2: My crude product is a dark, tarry oil that is difficult to purify. What is the cause and how can it be prevented?
A2: The formation of tar is a classic sign of uncontrolled side reactions, primarily azo-coupling.[6] This occurs when the newly formed diazonium salt reacts with the starting aniline that is still present in the mixture. This side reaction is highly dependent on temperature and the rate of addition of the diazotizing agent. To prevent this, ensure the reaction temperature is kept strictly between 0-5 °C and add the sodium nitrite solution slowly and sub-surface to maintain a low localized concentration of the diazonium salt.
Q3: After purification by column chromatography, my NMR still shows minor, unidentified aromatic peaks. What could they be?
A3: If you have successfully removed starting materials and major byproducts, persistent minor peaks could be due to regioisomers. These can arise from isomeric impurities in your starting 2-chloro-4-fluoroaniline or from minor, less-favored reaction pathways. Because their polarity and boiling points are often very close to the desired product, they can be challenging to separate via standard chromatography or distillation.[2][7] High-resolution GC-MS or LC-MS can help identify these species by their mass.
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues, linking observable symptoms to their chemical causes and providing actionable solutions.
Issue 1: Significant Presence of Starting Aniline in Crude Product
-
Symptom: A prominent spot corresponding to 2-chloro-4-fluoroaniline on a TLC plate of the crude reaction mixture. Confirmed by GC-MS or ¹H NMR.
-
Causality (The "Why"): This points to an incomplete reaction at one of two key stages.
-
Inefficient Diazotization: The conversion of the primary amine to the diazonium salt (Ar-NH₂ → Ar-N₂⁺) is the first critical step.[8] This reaction requires the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HBr).[8] If the acid is not in sufficient excess or the temperature rises above 5°C, the unstable nitrous acid can decompose before it reacts.[2][9]
-
Inefficient Sandmeyer Reaction: The subsequent displacement of the diazonium group with bromide is catalyzed by copper(I) bromide (CuBr). If the CuBr catalyst is old, oxidized to Cu(II), or used in insufficient quantity, the conversion will be sluggish or incomplete.
-
-
Corrective Actions:
-
Verify Reagent Stoichiometry and Quality: Use a slight excess (1.0 to 1.1 equivalents) of high-purity sodium nitrite.[2]
-
Strict Temperature Control: Maintain the diazotization reaction temperature rigorously between -5 °C and 5 °C.[2] A calibrated low-temperature thermometer is essential.
-
Ensure Sufficient Acidity: Use a strong acid like 48% HBr to both form the aniline salt and react with NaNO₂.
-
Catalyst Preparation: Use freshly prepared or high-purity CuBr. The activity of the copper catalyst is paramount for the success of a Sandmeyer reaction.[10]
-
Issue 2: Formation of 2-chloro-4-fluorophenol Byproduct
-
Symptom: Product is difficult to crystallize. A broad singlet may be observed in the ¹H NMR spectrum, and a mass peak corresponding to the phenol is seen in GC-MS.
-
Causality (The "Why"): The aryl diazonium salt is a potent electrophile. While its intended fate is to react with bromide via the copper catalyst, it can also be readily attacked by water, which is present as the solvent. This nucleophilic aromatic substitution produces the corresponding phenol and liberates nitrogen gas.[4][11] This side reaction is highly temperature-dependent and becomes significant at temperatures above 5-10 °C.
-
Corrective Actions:
-
Aggressive Temperature Management: The single most important factor is maintaining the reaction temperature below 5 °C throughout the diazotization and addition to the copper salt solution.[2]
-
Purification Strategy: Phenolic impurities are acidic and can be easily removed from the desired product. A post-workup wash of the organic extract with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) will convert the phenol into its water-soluble sodium salt, which is then partitioned into the aqueous layer.
-
Part 3: Data, Protocols, and Visualization
Data Presentation: Common Impurity Summary
| Impurity Name | Chemical Structure | Formation Pathway | Identification & Removal |
| 2-chloro-4-fluoroaniline | Ar-NH₂ | Incomplete reaction | TLC/GC-MS: Compare to starting material. Removal: Acid wash (forms water-soluble salt). |
| 2-chloro-4-fluorophenol | Ar-OH | Reaction of diazonium salt with water | ¹H NMR: Broad -OH peak. Removal: Base wash (forms water-soluble phenoxide). |
| 1-chloro-3-fluorobenzene | Ar-H | Reductive deamination of diazonium salt | GC-MS: M-80 peak vs. product. Removal: Fractional distillation (if bp differs). |
| Azo-coupled byproduct | Ar-N=N-Ar' | Diazonium salt reacts with aniline | Visual: Intense color/tar. Removal: Chromatography (often difficult). Prevention is key. |
Experimental Protocol: Base Wash for Phenol Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a volume approximately 10-20 times the mass of the crude material.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake for 1-2 minutes with periodic venting.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium 2-chloro-4-fluorophenoxide.
-
Second Wash: Repeat the wash with a fresh portion of 1M NaOH.
-
Neutralization & Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Visualization: Synthetic Pathway & Impurity Formation
Caption: Key steps and impurity pathways in the Sandmeyer synthesis.
References
- 1. ossila.com [ossila.com]
- 2. JPH075487B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 7. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4-fluorobenzene in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Trihalogenated Building Block
In the landscape of pharmaceutical and fine chemical synthesis, polyhalogenated aromatic compounds are indispensable building blocks. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for programmed, site-selective functionalization. Among these, 1-bromo-2-chloro-4-fluorobenzene stands out as a particularly versatile reagent.[1][2] The unique electronic and steric arrangement of its three distinct halogen atoms—bromine, chlorine, and fluorine—provides a nuanced reactivity profile that can be strategically exploited in a variety of transformations.
This guide provides an in-depth technical comparison of the reactivity of this compound against other common dihalobenzenes. We will explore its performance in key synthetic reactions, supported by mechanistic principles and experimental data, to offer field-proven insights for its effective application in complex molecule synthesis.
The Electronic Landscape of this compound
The reactivity of any halobenzene is governed by a delicate interplay of the inductive and resonance effects of the halogen substituents. Halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack.[3][4] Conversely, their lone pairs can donate electron density to the ring through resonance (+R), particularly at the ortho and para positions.[5][6]
In this compound, this interplay is complex:
-
Fluorine (C4): Possesses the strongest inductive effect and a significant resonance effect. Its high electronegativity makes the attached carbon a potential site for nucleophilic attack.
-
Chlorine (C2): Exhibits moderate inductive and resonance effects.
-
Bromine (C1): Has the weakest inductive effect among the three but possesses the most labile C-X bond in the context of metal-catalyzed cross-coupling reactions.
This unique arrangement dictates the chemoselectivity observed in different reaction classes.
I. Metal-Catalyzed Cross-Coupling Reactions: A Tale of Bond Strengths
Palladium- and nickel-catalyzed cross-coupling reactions are cornerstones of modern C-C and C-heteroatom bond formation. The critical initiating step in these reactions is the oxidative addition of the catalyst into the carbon-halogen bond.[7] The rate of this step is inversely proportional to the C-X bond dissociation energy, leading to a general reactivity trend of:
C-I > C-Br > C-Cl >> C-F [8]
This predictable hierarchy is the key to understanding the selective functionalization of this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds.[9] When reacting this compound with a boronic acid, the reaction will overwhelmingly occur at the C-Br bond. The C-Cl and C-F bonds are significantly stronger and will remain intact under standard Suzuki conditions.[1][10]
Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Major Product with 1 eq. Arylboronic Acid | Relative Reactivity/Selectivity |
| This compound | 2-Chloro-4-fluoro-1-arylbenzene | High selectivity for C-Br activation. C-Cl and C-F bonds are unreactive under standard conditions. |
| 1,4-Dibromobenzene | 4-Bromo-1-arylbenzene | High selectivity for single coupling, though double coupling can occur with excess boronic acid. |
| 1,4-Dichlorobenzene | 4-Chloro-1-arylbenzene | Significantly lower reactivity than bromides. Requires more forcing conditions or specialized catalysts. |
| 1-Bromo-4-fluorobenzene | 4-Fluoro-1-arylbenzene | High selectivity for C-Br activation. C-F bond is inert.[11][12] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-fluoro-1-arylbenzene product.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for activating C-Br bonds. More specialized ligands like SPhos or XPhos could be used for more challenging couplings, but are unnecessary here for C-Br activation.
-
Base and Solvent: The aqueous base (K₂CO₃) in a biphasic solvent system (toluene/water) is a standard and effective condition for the transmetalation step of the Suzuki reaction.
-
Temperature: 90 °C provides sufficient thermal energy for the catalytic cycle to proceed efficiently without promoting unwanted side reactions or the activation of the stronger C-Cl bond.
Logical Workflow for Selective Cross-Coupling
Caption: Selective Suzuki coupling at the C-Br bond.
B. Buchwald-Hartwig Amination
Similar to Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle initiated by oxidative addition.[13][14][15] Consequently, this compound will selectively react with amines at the C-Br position. This allows for the synthesis of 2-chloro-4-fluoroanilines, which are valuable pharmaceutical intermediates.
Comparative Reactivity in Buchwald-Hartwig Amination
| Substrate | Major Product with 1 eq. Amine | Relative Reactivity/Selectivity |
| This compound | N-Aryl-2-chloro-4-fluoroaniline | High selectivity for C-Br activation. |
| 1,4-Dibromobenzene | N-Aryl-4-bromoaniline | High selectivity for mono-amination. |
| 1,4-Dichlorobenzene | N-Aryl-4-chloroaniline | Very low reactivity. Requires specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases. |
| 1-Bromo-4-chlorobenzene | N-Aryl-4-chloroaniline | High selectivity for C-Br activation.[16] |
II. Nucleophilic Aromatic Substitution (SNAr): A Dance of Electronegativity
Nucleophilic aromatic substitution (SNAr) proceeds via a different mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[17][18][19] The reaction is favored by strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.
The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer complex is paramount, and it is here that the high electronegativity of fluorine plays a decisive role. A fluorine substituent is exceptionally effective at stabilizing the negative charge of the intermediate through its powerful inductive effect. This leads to a reactivity order that is the reverse of that seen in cross-coupling:
Ar-F > Ar-Cl > Ar-Br > Ar-I [20][21]
For this compound, the presence of three halogens (all electron-withdrawing) activates the ring towards SNAr, albeit modestly compared to a nitro group. The most likely position for substitution is the carbon bearing the fluorine atom (C4), as the fluorine is the best leaving group in this context and the position is activated by the ortho-chloro and meta-bromo substituents.
Comparative Reactivity in Nucleophilic Aromatic Substitution (with Nu⁻)
| Substrate | Major Product | Relative Reactivity/Selectivity |
| This compound | 1-Bromo-2-chloro-4-Nu-benzene | Moderate reactivity. Substitution occurs preferentially at the C-F position. |
| 1-Bromo-4-fluorobenzene | 4-Bromo-1-Nu-benzene | Moderate reactivity at the C-F position. |
| 1,4-Dichlorobenzene | 4-Chloro-1-Nu-benzene | Low reactivity. Requires harsh conditions. |
| p-Nitrochlorobenzene | 4-Nitro-1-Nu-benzene | High reactivity due to the strong activation by the nitro group.[22] |
SNAr Mechanism: The Role of Fluorine
Caption: SNAr mechanism highlighting the stabilizing role of fluorine.
III. Metallation Reactions: Grignard Reagent Formation
The formation of Grignard reagents involves the oxidative insertion of magnesium into a carbon-halogen bond.[23][24] The reactivity again correlates with bond strength, with weaker bonds reacting more readily.
C-I > C-Br > C-Cl > C-F [25][26]
For this compound, Grignard formation will occur exclusively at the C-Br bond, yielding 2-chloro-4-fluorophenylmagnesium bromide.[2] This provides a powerful nucleophilic intermediate that can be used in subsequent reactions, with the chloro and fluoro substituents remaining as synthetic handles for further transformations.
Comparative Reactivity in Grignard Formation
| Substrate | Grignard Reagent Formed | Relative Reactivity/Selectivity |
| This compound | 2-Chloro-4-fluorophenylmagnesium bromide | High selectivity for C-Br insertion. |
| 1,4-Dibromobenzene | 4-Bromophenylmagnesium bromide | High selectivity for mono-insertion. |
| 1,4-Dichlorobenzene | No reaction under standard conditions. | Very low reactivity. Requires activated magnesium (Rieke magnesium). |
| 1-Bromo-4-chlorobenzene | 4-Chlorophenylmagnesium bromide | High selectivity for C-Br insertion. |
Conclusion: A Strategist's Molecule
This compound is a testament to the power of strategic halogenation. Its reactivity is not a simple average of its constituent halogens but rather a predictable, hierarchical system governed by fundamental mechanistic principles.
-
For metal-catalyzed cross-coupling and Grignard formation , reactivity is dictated by bond strength, making the C-Br bond the exclusive site of reaction under standard conditions.
-
For nucleophilic aromatic substitution , reactivity is governed by the stability of the anionic intermediate, making the C-F bond the most probable site of attack.
This predictable, orthogonal reactivity makes this compound a superior building block for complex, multi-step syntheses. By carefully selecting the reaction type and conditions, researchers can sequentially address each halogen, unlocking a multitude of pathways to novel and valuable molecules. This guide serves as a foundational tool for harnessing the full synthetic potential of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Which of the following compound is most reactive in the nucleophilic aromatic substitution reaction with NaOH ? [allen.in]
- 21. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Grignard reagent - Wikipedia [en.wikipedia.org]
- 24. leah4sci.com [leah4sci.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
comparative analysis of cross-coupling with 1-Bromo-2-chloro-4-fluorobenzene
An In-Depth Comparative Guide to Cross-Coupling Reactions of 1-Bromo-2-chloro-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is a cornerstone of innovation. This compound is a versatile aromatic halide that serves as a crucial intermediate in the synthesis of a variety of complex organic compounds.[1] Its utility is derived from the presence of three distinct halogen substituents, offering a platform for sequential and regioselective functionalization. This compound is a key precursor in the synthesis of high-value molecules, including anti-cancer drugs like brilanestrant and specialized catalysts for peptide synthesis.[1][2]
The primary challenge and, indeed, the synthetic opportunity presented by this compound lies in the differential reactivity of its carbon-halogen bonds. The efficacy of palladium-catalyzed cross-coupling reactions, a pillar of modern synthesis, is profoundly dependent on the identity of the halide.[3][4] This guide provides a comparative analysis of the most salient cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this substrate. We will dissect the mechanistic underpinnings of regioselectivity, compare catalyst systems, and provide field-tested experimental protocols to empower researchers in drug development and chemical synthesis to harness the full potential of this valuable building block.
Pillar 1: The Principle of Regioselective C-X Bond Activation
The ability to selectively functionalize one C-X bond in the presence of others is governed by fundamental chemical principles. In palladium-catalyzed cross-coupling cycles, the rate-determining step is frequently the oxidative addition of the catalyst into the carbon-halogen bond.[3] The energy barrier for this step is directly related to the bond dissociation energy (BDE) of the C-X bond . For aryl halides, the reactivity trend is well-established: C-I > C-Br > C-Cl > C-F.[3]
The C-Br bond (BDE ≈ 336 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 400 kJ/mol), making it the kinetically favored site for oxidative addition under standard palladium catalysis.[3] This inherent difference is the primary tool for achieving selectivity.
Caption: Reactivity hierarchy of C-X bonds in this compound.
While this principle holds true for most standard palladium catalysts, the development of highly active, bulky, and electron-rich phosphine ligands has enabled the efficient activation of the more robust C-Cl bond.[3] Furthermore, alternative catalysts, such as those based on nickel, can exhibit different reactivity profiles and must be considered for sequential functionalization strategies.[5]
Pillar 2: A Comparative Analysis of Key Cross-Coupling Methodologies
We will now examine the application of three indispensable cross-coupling reactions to this compound, focusing on selective functionalization of the C-Br bond.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl linkages, a common motif in pharmaceuticals.[6][7] The reaction is valued for its operational simplicity, the stability and low toxicity of its boronic acid coupling partners, and its broad functional group tolerance.[7]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) sources like Pd(PPh₃)₄ or combinations of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands are standard. For this substrate, the goal is selective C-Br activation, for which these catalysts are well-suited.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Comparative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~95 | Standard conditions, highly selective for C-Br bond. Based on analogous substrates.[8] |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 80 | >90 | Demonstrates use of a recyclable heterogeneous catalyst. Based on similar substrates.[6][9] |
| Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | High | Conditions optimized for selective C-Br coupling in polyhalogenated systems.[10] |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position [10]
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.002 mmol, 0.2 mol%), PCy₃·HBF₄ (0.004 mmol, 0.4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add toluene (4.0 mL) and water (0.4 mL) to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-fluoro-biphenyl derivative.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, providing access to anilines and their derivatives that are otherwise difficult to synthesize.[11][12] The reaction's development has been marked by the evolution of sophisticated phosphine ligands that enable the coupling of a wide array of amines with aryl halides, including the less reactive aryl chlorides.[11][13]
Causality Behind Experimental Choices:
-
Catalyst System: Modern systems employ a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[14] These potent ligands are crucial for facilitating both the oxidative addition and the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide for subsequent coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like K₃PO₄ or LiHMDS can be used for sensitive substrates.[14][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and decomposition of the catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Aryl Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | XPhos is highly effective for C-Br amination. Conditions must be controlled to avoid C-Cl reactivity.[14] |
| Aliphatic Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | RuPhos is another excellent ligand; K₃PO₄ is a milder base option.[14] |
| Ammonia Equivalent | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 | Good | For the synthesis of primary anilines, using an ammonia surrogate.[13] |
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position [14]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Via syringe, add the aryl amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[16][17] This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[18]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst.[16] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.[19]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure homogeneity.[19] The reaction must be performed under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Comparative Data for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | High | Classic conditions, highly selective for the more reactive C-Br bond.[19] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | High | TMS-protected alkyne is often used for stability; can be deprotected in a subsequent step.[20] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | RT - 50 | Good-High | DIPA is another common base. Reaction is often run at or slightly above room temperature. |
Detailed Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position [19]
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Add a mixture of THF (8 mL) and triethylamine (4 mL).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Stir the reaction mixture at 60 °C. Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated ammonium salt, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkynylated product.
Pillar 3: Advanced Strategies and Outlook
The true synthetic power of this compound is realized in sequential coupling strategies. After selectively functionalizing the C-Br position, the remaining C-Cl bond can be activated using more forcing conditions or specialized catalyst systems.
-
Activating the C-Cl Bond: To achieve a second coupling at the chlorine position, one must employ a catalyst system known for C-Cl bond activation. This typically involves using palladium precatalysts with highly active, bulky phosphine ligands (e.g., cataCXium A, SPhos) or switching to a nickel-based catalyst system, which is often more effective for less reactive halides.[3][5]
-
Nickel Catalysis: Nickel offers a cost-effective and powerful alternative to palladium. Ni-catalyzed couplings can sometimes provide complementary selectivity and are particularly useful for activating stubborn C-Cl bonds.[21]
-
Orthogonal Reactivity: The presence of the C-F bond, which is generally inert to standard Pd and Ni cross-coupling conditions, allows for further late-stage functionalization via nucleophilic aromatic substitution (SNAᵣ) if the ring is sufficiently activated by electron-withdrawing groups introduced in the coupling steps.
Caption: A decision workflow for the sequential functionalization of this compound.
Conclusion
This compound stands out as a highly valuable building block due to the predictable and exploitable reactivity hierarchy of its carbon-halogen bonds. Standard palladium-catalyzed conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a reliable pathway to selectively functionalize the C-Br bond with high efficiency. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent, researchers can confidently forge new C-C and C-N bonds. The subsequent challenge of activating the more robust C-Cl bond opens the door for advanced synthetic strategies, enabling the construction of complex, multi-functionalized aromatic systems for next-generation pharmaceuticals and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Brilanestrant: Evaluating the Efficiency of 1-Bromo-2-chloro-4-fluorobenzene as a Key Starting Material
Introduction: The Synthetic Challenge of Brilanestrant (GDC-0810)
Brilanestrant, also known as GDC-0810 or ARN-810, is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that was developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, SERDs function by binding to the estrogen receptor and inducing its degradation, thereby inhibiting ER-mediated signaling.[3][4] The chemical structure of Brilanestrant, (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid, features a complex, stereodefined tetrasubstituted olefin core.[1] The synthesis of such a sterically hindered and geometrically precise olefin presents a significant challenge for process chemists, demanding a route that is not only high-yielding but also robust, scalable, and economically viable.
This guide provides an in-depth comparison of two prominent synthetic strategies for Brilanestrant, with a specific focus on evaluating the efficiency of a route commencing with 1-Bromo-2-chloro-4-fluorobenzene . This halogenated benzene derivative serves as a critical building block for introducing the 2-chloro-4-fluorophenyl moiety, a key structural component of the final active pharmaceutical ingredient (API).[5] We will compare this pathway against a mechanistically distinct approach that utilizes a stereospecific elimination strategy. The analysis is grounded in published data from the drug's developers, offering researchers and drug development professionals a clear, data-driven perspective on process efficiency.
Synthetic Strategy 1: The Suzuki Coupling Approach via this compound
This synthetic route, detailed by scientists at Genentech, hinges on the strategic formation of the central tetrasubstituted olefin via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This approach is predicated on the efficient preparation of two key fragments: a vinyl tosylate and an arylboronic acid. The efficiency of this route is fundamentally tied to the accessibility and reactivity of the starting materials for these fragments, most notably, the use of this compound to generate the required boronic acid.
Causality of Experimental Design:
The logic of this pathway is to construct the complex olefinic core at a late stage by coupling two less complex, readily prepared fragments. The Suzuki-Miyaura coupling is an ideal choice for this transformation due to its high functional group tolerance, reliability, and generally high yields.[6] The critical stereochemistry of the olefin is established prior to the coupling step through a highly stereoselective enolization-tosylation of a ketone precursor.
The choice of This compound as the starting material for the boronic acid fragment is deliberate. The bromine atom provides a reliable handle for lithium-halogen exchange to generate an organolithium species, which can then be quenched with a boron electrophile (like trimethyl borate) to form the boronic acid.[7] This method is a standard and well-understood transformation in organic synthesis, making it a dependable choice for large-scale production.
Workflow & Key Transformations
The overall workflow for this synthetic strategy can be visualized as follows:
References
- 1. Brilanestrant - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
- 4. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-Bromo-2-chloro-4-fluorobenzene in API Synthesis
Introduction: The Strategic Value of Polysubstituted Aromatics in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the selection of a Key Starting Material (KSM) is a critical decision point that profoundly impacts process efficiency, scalability, and the ultimate Cost of Goods Sold (COGS).[1][2] Among the vast arsenal of chemical building blocks, polyhalogenated benzenes are indispensable scaffolds. Their unique substitution patterns offer multiple, orthogonally reactive sites for the strategic construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.[3]
This guide provides an in-depth analysis of 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5) , a versatile intermediate used in the synthesis of high-value APIs.[4] We will dissect its reactivity profile, compare it with viable alternatives, and present a framework for evaluating its true cost-effectiveness beyond the per-kilogram price. This analysis is designed for researchers, chemists, and drug development professionals who make the critical decisions that bridge laboratory-scale discovery with commercially viable manufacturing.
Reactivity Profile: A Tale of Three Halogens
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[5] The efficiency of this step is inversely proportional to the C-X bond dissociation energy, which follows the established trend: C-I > C-Br > C-Cl >> C-F .[5][6]
This reactivity hierarchy is the cornerstone of its strategic application:
-
The Bromo Group: As the most labile site (after iodine), the C-Br bond is the primary handle for initial cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the selective introduction of a key molecular fragment.
-
The Chloro Group: The C-Cl bond is significantly more robust and typically requires more forcing conditions (e.g., specialized ligands, higher temperatures) to activate. This allows it to be retained during the initial C-Br coupling, serving as a handle for a subsequent, different functionalization.
-
The Fluoro Group: The C-F bond is the most inert to oxidative addition and is generally preserved throughout the synthesis. The fluorine atom itself is a valuable pharmacophoric element, often introduced to modulate properties like metabolic stability, pKa, and binding affinity.
This built-in, tiered reactivity allows for sequential, site-selective functionalization from a single, compact building block, a strategy that significantly enhances synthetic efficiency.
Application Showcase: Synthesis of Brilanestrant
A prime example of this compound's application is in the synthesis of Brilanestrant , a selective estrogen receptor degrader (SERD) for treating breast cancer.[4] In this context, the building block is used to construct the core structure of the API, where its specific substitution pattern is crucial for biological activity.[4] The synthesis leverages the high reactivity of the bromine atom for an initial coupling reaction, while the chlorine and fluorine atoms become integral parts of the final API scaffold.
Below is a conceptual workflow illustrating the strategic use of this KSM.
Caption: Conceptual workflow for API synthesis using this compound.
Comparative Analysis: Evaluating the Alternatives
While this compound is highly effective, a thorough cost-effectiveness analysis requires comparing it to alternative building blocks. The most common alternatives are its structural isomers or compounds with different halogen combinations.
| Building Block | CAS Number | Key Structural Difference | Reactivity & Selectivity Considerations |
| This compound | 110407-59-5 | Target Compound | Predictable C-Br > C-Cl reactivity. The ortho chlorine provides steric influence that can affect coupling kinetics. |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | Isomer: Cl is para to Br | The para relationship between Br and Cl may lead to different electronic effects and potentially altered reactivity or byproduct profiles.[7] |
| 2-Bromo-1-chloro-4-fluorobenzene | 201849-15-2 | Isomer: Br is ortho to Cl | Similar to the target compound, but the different substitution pattern can be critical for achieving the final API's required geometry.[8] |
| 1,2-Dichloro-4-fluorobenzene | 2367-82-0 | Br is replaced by Cl | Lacks the highly reactive C-Br handle. Requires more forcing conditions for the initial coupling, potentially increasing catalyst costs and energy usage. |
| 1-Iodo-2-chloro-4-fluorobenzene | N/A | Br is replaced by I | The C-I bond is even more reactive, allowing for milder conditions. However, iodo-aromatics are typically more expensive and less stable than their bromo-counterparts.[5] |
The choice between these alternatives is dictated by the specific synthetic route. If the API requires the precise 2-chloro-4-fluorophenyl moiety, the decision narrows to isomers and the selection is based on which one provides the cleanest reaction and highest yield for the specific coupling partner.
A Holistic View of Cost-Effectiveness
The true cost of a KSM is a function of multiple variables, not just its purchase price. A comprehensive analysis must consider the total process cost.
Caption: Factors contributing to the total cost-effectiveness of a Key Starting Material.
Analysis Framework:
-
Reagent Cost vs. Molar Efficiency: An alternative might be cheaper per kilogram but give a lower yield. The cost should be calculated per mole of desired product. For example, a 10% higher yield with this compound can easily offset a 5% higher purchase price compared to an isomer that produces more byproducts.
-
Catalyst & Ligand Costs: The high reactivity of the C-Br bond often allows for lower palladium catalyst loadings compared to activating a C-Cl bond. Given the high cost of palladium and specialized ligands, this can lead to significant savings.[2]
-
Throughput and Cycle Time: Faster reaction times and simpler purification processes increase plant throughput. A clean reaction with minimal byproducts, even with a more expensive KSM, reduces the time and resources spent on downstream processing.
-
Supply Chain & Purity: A reliable supplier providing high-purity material (>99%) is critical.[8] Even minor impurities can poison catalysts or lead to difficult-to-remove side products, jeopardizing batch integrity and increasing costs.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
To ensure a self-validating and reproducible process, the following protocol outlines a standard Suzuki-Miyaura coupling. This procedure serves as a baseline for comparing the performance of this compound with its alternatives.
Objective: To couple this compound with Phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel, add this compound, Phenylboronic acid, and Pd(PPh₃)₄.
-
Solvent & Base Addition: Add toluene and a 2M aqueous solution of Potassium Carbonate. The typical solvent ratio is 4:1 toluene:water.
-
Reaction Execution: Stir the mixture vigorously and heat to 85-90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the target 2-chloro-4-fluoro-biphenyl.
This standardized protocol allows for a direct comparison of yield, reaction time, and impurity profiles when substituting the starting material with one of its alternatives.
Conclusion
The cost-effectiveness of this compound is a multi-faceted issue. While its initial purchase price is a factor, its true value lies in its synthetic efficiency and predictability . The differential reactivity of its halogen atoms provides a reliable platform for sequential, site-selective functionalization, often leading to:
-
Higher overall yields due to cleaner reactions.
-
Lower catalyst costs by leveraging the reactive C-Br bond.
-
Reduced downstream processing costs due to fewer byproducts.
-
Shorter, more streamlined synthetic routes .
For drug development professionals, selecting a KSM like this compound is a strategic investment. It provides a robust and versatile foundation for building complex APIs, ultimately contributing to a more efficient, predictable, and cost-effective manufacturing process. The key is to look beyond the supplier's quote and evaluate the total impact on the final cost of the API.
References
- 1. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
Navigating Chemoselectivity: A Comparative Guide to Catalysts for Suzuki Reactions with 1-Bromo-2-chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency.[1][2] However, the synthesis of complex molecules often requires the use of polyhalogenated substrates, such as 1-bromo-2-chloro-4-fluorobenzene, where the challenge of chemoselectivity comes to the forefront. Achieving selective reaction at one halogen site while leaving others untouched is critical for multi-step synthetic strategies.
This guide provides an in-depth comparison of palladium-based catalyst systems for the Suzuki coupling of this compound, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols to aid researchers in this demanding application.
The Challenge: Selective C-Br Bond Activation
The crux of the challenge lies in the differential reactivity of the carbon-halogen bonds. In the rate-determining oxidative addition step of the Suzuki catalytic cycle, the Pd(0) catalyst preferentially reacts with the more labile C-Br bond over the stronger C-Cl bond.[1][3] The C-F bond is generally unreactive under these conditions. This inherent reactivity difference (C-Br > C-Cl >> C-F) forms the basis for achieving chemoselectivity. The goal is to identify a catalyst system that maximizes this intrinsic preference, leading to high yields of the desired mono-arylated product.
Catalyst System Comparison: Ligand Choice is Key
The performance of a palladium catalyst in this selective reaction is overwhelmingly dictated by the nature of its supporting ligand. The ligand influences the steric and electronic properties of the palladium center, thereby fine-tuning its reactivity and selectivity.[4] We will compare two major classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands (Buchwald-type)
Ligands developed by the Buchwald group, such as SPhos and XPhos, are renowned for their ability to promote challenging Suzuki couplings.[5][6] Their steric bulk and strong electron-donating ability facilitate the crucial oxidative addition step, even with less reactive aryl chlorides, and promote the final reductive elimination step.[5] For a substrate like this compound, these ligands are highly effective at promoting selective C-Br activation.
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as powerful alternatives to phosphines.[7][8] They form very strong bonds with the palladium center, leading to highly stable and active catalysts.[7] Their strong σ-donating character makes the palladium center electron-rich, which facilitates oxidative addition.[7] In the context of polyhalogenated arenes, NHC-Pd complexes have demonstrated excellent performance in selective cross-coupling reactions.[9]
Performance Data Summary
The following table summarizes representative performance data for different catalyst systems in the Suzuki coupling of this compound with an arylboronic acid.
| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) | Selectivity (C-Br:C-Cl) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | >95 | >99:1 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | 16 | >90 | >98:2 |
| Pd-PEPPSI-IPr (NHC Precatalyst) | K₃PO₄ | THF | 65 | 8 | >95 | >99:1 |
Note: This data is a composite representation from typical findings in the literature and serves for comparative purposes. Actual results may vary based on the specific boronic acid, exact conditions, and scale.
Mechanistic Insight: Why These Ligands Work
The success of both bulky phosphines and NHCs in this selective transformation stems from their ability to create a sterically hindered and electron-rich palladium(0) active species.
-
Electron-richness: The strong donation from the ligand makes the Pd(0) center more nucleophilic, accelerating its attack on the C-Br bond.
-
Steric Bulk: The large size of the ligands favors a monoligated or bisligated palladium complex. This steric hindrance around the metal center helps to discriminate between the different halogen-substituted positions on the aromatic ring, enhancing selectivity.[10]
The combination of these factors creates a catalyst that is highly active towards the C-Br bond while remaining largely inert to the C-Cl bond under controlled conditions.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the catalyst selection process and the fundamental catalytic cycle.
Caption: Catalyst selection workflow for the target reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling using a palladium/SPhos catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Spheros-phos (SPhos) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, SPhos, this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-fluoro-1,1'-biphenyl derivative.
Conclusion
For the chemoselective Suzuki-Miyaura coupling of this compound, the choice of ligand is paramount. Both bulky, electron-rich phosphines like SPhos and XPhos, and robust N-heterocyclic carbene ligands have proven to be highly effective. They create a sterically demanding and electron-rich catalytic environment that overwhelmingly favors the oxidative addition of the C-Br bond over the C-Cl bond. By carefully selecting the catalyst system and optimizing reaction conditions, researchers can achieve high yields and excellent selectivity, enabling the efficient synthesis of complex, functionalized aromatic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. | Semantic Scholar [semanticscholar.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4-fluorobenzene
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of polyhalogenated aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. 1-Bromo-2-chloro-4-fluorobenzene is a key building block, notably used in the synthesis of selective estrogen receptor degraders like brilanestrant and as a precursor for catalysts in peptide synthesis.[1] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization.
This guide provides an in-depth theoretical analysis of the reactivity of this compound, comparing its predicted behavior with related halogenated benzenes. We will explore its reactivity in the three major classes of aromatic reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling. This analysis is grounded in fundamental principles of physical organic chemistry and supported by comparative experimental and computational data from related systems.
Theoretical Reactivity Profile of this compound
The reactivity of a substituted benzene is governed by the interplay of the inductive and resonance effects of its substituents. For halogens, the effects are nuanced:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. The strength of the inductive effect follows the order: F > Cl > Br.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-conjugation. This effect activates the ring, particularly at the ortho and para positions. The effectiveness of this donation is dependent on the overlap between the carbon 2p orbital and the halogen's valence p orbital. This overlap is most effective for fluorine (2p-2p overlap) and diminishes down the group (Cl: 3p, Br: 4p).[2]
In this compound, these effects combine to create a unique reactivity map. The fluorine atom exerts the strongest inductive withdrawal but also the most significant resonance donation, especially to the para position (C1). The chlorine and bromine atoms have weaker inductive and resonance effects.
Electrophilic Aromatic Substitution (EAS)
Overall, the strong cumulative inductive effect of the three halogens deactivates the benzene ring, making electrophilic aromatic substitution reactions slower than on benzene itself.[3] The key question is one of regioselectivity—where will the incoming electrophile attack?
All three halogens are ortho, para-directors due to their +M effect, which stabilizes the positively charged intermediate (arenium ion) when the attack occurs at these positions. In this compound, the available positions for substitution are C3, C5, and C6.
-
Position C3: ortho to both chloro (C2) and fluoro (C4) substituents.
-
Position C5: ortho to the fluoro (C4) and meta to the bromo (C1) and chloro (C2) substituents.
-
Position C6: ortho to the bromo (C1) and meta to the fluoro (C4) substituent.
The directing effects of the substituents can be summarized as follows:
-
Fluorine at C4: Directs ortho to C3 and C5.
-
Chlorine at C2: Directs ortho to C3 and para to C6.
-
Bromo at C1: Directs ortho to C6 and para to C3.
Based on this, positions C3 and C6 are the most activated as they receive directing input from two halogens. However, the fluorine atom is the strongest activator among the halogens for EAS due to its potent +M effect.[2][4] Therefore, positions ortho to the fluorine (C3 and C5) are expected to be the most reactive. Between C3 and C5, C3 is also para to the bromine, further stabilizing the intermediate. Thus, C3 is the most likely site for electrophilic attack , followed by C5 and C6.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[5][6][7] All three halogens are electron-withdrawing and thus activate the ring for SNAr, but the reaction requires the presence of a good leaving group.
The rate of SNAr is dependent on two factors:
-
Activation of the ring: The powerful inductive effect of fluorine makes the carbon it is attached to (C4) highly electrophilic and stabilizes the negative charge in the intermediate.
-
Leaving group ability: In SNAr, the leaving group ability is often the reverse of that seen in SN1/SN2 reactions. The rate-determining step is typically the nucleophilic attack, so a more electronegative substituent makes the site of attack more electrophilic.[5]
Therefore, the C-F bond is the most activated towards nucleophilic attack. However, fluoride is a poor leaving group. In contrast, bromide and chloride are better leaving groups. Given the strong activation provided by the ortho and para fluorine, a nucleophile is most likely to attack at C1 (displacing bromide) or C2 (displacing chloride). The position para to the strongly activating fluorine (C1) is a highly probable site of attack.
Transition-Metal-Catalyzed Cross-Coupling
This is arguably the most important class of reactions for this substrate. The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig) generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl >> C-F.[8]
This differential reactivity is the cornerstone of the synthetic utility of this compound.
-
C-Br bond (at C1): This is the most reactive site. Selective cross-coupling can be readily achieved at this position under standard palladium-catalyzed conditions, leaving the C-Cl and C-F bonds intact.
-
C-Cl bond (at C2): This bond is significantly less reactive than the C-Br bond. Coupling at this site requires more forcing conditions, such as the use of specialized bulky phosphine ligands and stronger bases.[9]
-
C-F bond (at C4): This bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions.
This hierarchy allows for a stepwise functionalization strategy: first, a reaction at the C-Br bond, followed by a second reaction at the C-Cl bond under more vigorous conditions.
Caption: Workflow for sequential cross-coupling reactions.
Comparative Analysis with Other Halobenzenes
To contextualize the predicted reactivity, we can compare this compound with simpler di- and monohalobenzenes.
Electrophilic Aromatic Substitution
The reactivity of halobenzenes in EAS is a classic example of the competition between inductive and resonance effects.
| Compound | Relative Rate of Nitration (vs. Benzene=1) | Ortho/Para Ratio | Key Factor |
| Fluorobenzene | 0.11 - 0.18[2][3] | Low (high para selectivity) | Strong +M effect from good 2p-2p orbital overlap partially offsets strong -I effect.[2] |
| Chlorobenzene | 0.02 - 0.064[2][3] | Higher than fluorobenzene | Weaker +M and -I effects compared to fluorine. |
| Bromobenzene | 0.06[3] | Similar to chlorobenzene | Weaker +M and -I effects compared to chlorine. |
| 1,4-Dichlorobenzene | Slower than chlorobenzene | N/A | Additive deactivating -I effect. |
| This compound (Predicted) | Very slow (<0.01) | Substitution at C3 favored | Strong cumulative deactivation from three halogens. |
Data compiled from various sources.[2][3]
This comparison clearly shows that the accumulation of halogen substituents strongly deactivates the ring towards EAS. While fluorobenzene is the most reactive of the monohalobenzenes, the presence of two additional deactivating groups in our target molecule would make it significantly less reactive.
Metal-Catalyzed Cross-Coupling
The true synthetic power of this compound is revealed in cross-coupling reactions. Its reactivity can be compared to other dihalobenzenes where selective coupling is possible.
| Compound | More Reactive Site | Less Reactive Site | Comments |
| 1-Bromo-4-chlorobenzene | C-Br | C-Cl | A standard substrate for demonstrating selective C-Br coupling. |
| 1-Bromo-4-fluorobenzene | C-Br | C-F | C-F bond is generally inert, allowing for clean C-Br functionalization.[10][11] |
| 1-Chloro-4-fluorobenzene | C-Cl | C-F | Selective C-Cl coupling is possible but requires more specialized catalysts than C-Br coupling. |
| This compound | C-Br | C-Cl | Offers two distinct handles for sequential, selective cross-coupling. |
This comparison highlights the unique advantage of this compound as a building block. The presence of both a highly reactive C-Br bond and a moderately reactive C-Cl bond allows for the sequential introduction of two different functionalities with high regiochemical control.
Experimental Protocols and Supporting Data
While comprehensive theoretical studies on this compound are not widely published, its synthetic utility is well-documented. It serves as a crucial building block for various complex molecules.[1]
Selective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[12][13] The higher reactivity of the C-Br bond allows for its selective coupling while leaving the C-Cl and C-F bonds untouched.
Protocol:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a solvent, such as toluene or a mixture of toluene/ethanol (5 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination at the C-Br Position
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15][16] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position.
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).[17]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous solvent such as toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Conclusion
While direct, in-depth computational studies on the reactivity of this compound are limited in the public domain, a robust theoretical framework based on established principles of physical organic chemistry allows for accurate predictions of its behavior.
-
For Electrophilic Aromatic Substitution: The molecule is heavily deactivated, with substitution predicted to occur preferentially at the C3 position, directed by the cumulative activating effects of the flanking fluorine and bromine atoms.
-
For Nucleophilic Aromatic Substitution: The ring is activated for SNAr, but the reaction is complex due to competing factors of ring activation and leaving group ability.
-
For Metal-Catalyzed Cross-Coupling: This is where the molecule's true synthetic value lies. The distinct reactivity of the C-Br and C-Cl bonds (C-Br >> C-Cl) provides a powerful platform for selective, sequential functionalization, making it an invaluable building block for the synthesis of complex, highly substituted aromatic compounds in pharmaceutical and materials science.
The experimental evidence, particularly in the realm of palladium-catalyzed reactions, strongly supports this theoretical assessment. This guide provides the foundational understanding required for researchers to effectively and predictably utilize this versatile reagent in their synthetic endeavors.
References
- 1. ossila.com [ossila.com]
- 2. ijrar.org [ijrar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Scalable Synthesis of 1-Bromo-2-chloro-4-fluorobenzene
Introduction
1-Bromo-2-chloro-4-fluorobenzene is a polyhalogenated benzene derivative that serves as a critical structural motif and versatile building block in the synthesis of complex organic molecules. Its utility is most pronounced in the pharmaceutical and agrochemical industries. For instance, it is a key intermediate in the preparation of brilanestrant, a selective estrogen receptor degrader for breast cancer treatment, and in the synthesis of specialized catalysts for peptide synthesis.[1] The precise arrangement of its halogen substituents allows for selective functionalization through various cross-coupling reactions, making it a high-value intermediate.
This guide provides an in-depth comparison of the primary synthesis routes to this compound, with a focus on scalability, process safety, yield, and overall efficiency. The content is tailored for researchers, process chemists, and drug development professionals who require a robust and scalable method for producing this key intermediate.
Dominant Synthetic Pathway: The Sandmeyer Reaction of 2-Chloro-4-fluoroaniline
From a survey of established chemical literature and patent filings, the most reliable and industrially adopted method for synthesizing this compound is the Sandmeyer reaction, starting from 2-chloro-4-fluoroaniline.[2][3] This classical transformation in aromatic chemistry provides an effective means to introduce a bromine atom onto the aromatic ring by replacing the amino group via a diazonium salt intermediate.[4][5][6]
The overall transformation is a two-stage, one-pot process:
-
Diazotization: The primary aromatic amine (2-chloro-4-fluoroaniline) is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrobromic acid.[7][8]
-
Bromo-dediazoniation: The resulting diazonium salt is subsequently decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas.[4][9][10]
Mechanistic Insight: The Role of Copper(I)
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which is an excellent leaving group, providing a strong thermodynamic driving force for the reaction. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the active copper(I) catalyst.[9] The presence of biaryl compounds as common byproducts provides strong evidence for this radical mechanism.[4]
Scalability Comparison of Synthesis Routes
While other theoretical routes may exist, the Sandmeyer reaction from 2-chloro-4-fluoroaniline is the preeminent choice for large-scale production due to its efficiency and the accessibility of starting materials. The precursor, 2-chloro-4-fluoroaniline, can be synthesized from readily available feedstocks like 3-chloro-4-fluoronitrobenzene through well-established reduction methods, such as catalytic hydrogenation or iron-based reductions.[11][12][13] A patent also describes a one-pot diazotization and iodization method, which, while for a different final product, highlights process intensification strategies that could be adapted, such as avoiding low-temperature operations for the diazotization step.[14]
The following table summarizes the key operational parameters and scalability considerations for this primary route.
| Parameter | Route 1: Sandmeyer Reaction from 2-Chloro-4-fluoroaniline |
| Starting Material | 2-Chloro-4-fluoroaniline |
| Key Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) |
| Reaction Type | Diazotization, Radical-Nucleophilic Aromatic Substitution |
| Typical Yield | Good to High (Reported yields often exceed 80-90% after purification)[15][16] |
| Scalability | Proven to be industrially viable and scalable.[14] However, it demands stringent process controls. |
| Key Safety Issues | Diazonium Salt Instability: These intermediates are thermally sensitive and potentially explosive when isolated in a dry state. Strict low-temperature control (0–5 °C) is mandatory during formation.[8] Gas Evolution: Vigorous evolution of nitrogen (N₂) gas requires adequate reactor venting and headspace management. |
| Environmental Concerns | The process generates aqueous waste streams containing copper salts and residual strong acids, which necessitate specialized wastewater treatment. |
| Product Purity | High purity (>99%) is readily achievable through standard purification techniques like vacuum distillation or column chromatography.[3][17][18] |
Detailed Experimental Protocol
The following protocol is a representative, lab-scale procedure for the synthesis of this compound based on established methodologies.[2][3][15][16]
Step 1: Diazotization of 2-Chloro-4-fluoroaniline
-
Reactor Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4-fluoroaniline (0.5 mol, 72.8 g).
-
Acidification: To the flask, add 48% hydrobromic acid (1.25 mol, 250 mL). Stir the mixture to form a slurry of the corresponding anilinium salt.
-
Cooling: Immerse the flask in an ice-salt bath and cool the contents to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[7]
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.5 mol, 35.0 g) in deionized water (70 mL). Add this solution dropwise from the dropping funnel to the aniline slurry over approximately 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Completion: After the addition is complete, stir the resulting yellow-orange solution for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 2-chloro-4-fluorobenzenediazonium bromide salt.
Step 2: Sandmeyer Bromo-dediazoniation
-
Catalyst Preparation: In a separate 2 L flask equipped for distillation, add copper(I) bromide (0.05 mol, 7.2 g) and 48% hydrobromic acid (50 mL).
-
Reaction: Slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide solution with stirring. The addition will cause vigorous effervescence as nitrogen gas is released. Control the rate of addition to manage the foaming.
-
Heating: After the addition is complete, gently warm the reaction mixture to 40-50 °C for 30-60 minutes to ensure the complete decomposition of the diazonium salt.[3]
Step 3: Product Isolation and Purification
-
Steam Distillation: Fit the reaction flask with a steam inlet and a condenser for distillation. Introduce steam to distill the crude this compound from the reaction mixture. Collect the distillate until the organic layer is no longer visible.
-
Extraction: Separate the dense, oily organic layer from the aqueous distillate in a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
100 mL of water
-
50 mL of 5% aqueous sodium hydroxide (to remove residual acid)
-
100 mL of water
-
50 mL of saturated brine solution
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[17]
-
Final Purification: Filter off the drying agent and purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 62 °C at 12 mmHg) to yield pure this compound as a colorless liquid.[3]
Process Workflow Visualization
The following diagram illustrates the logical flow of the described synthesis.
Caption: Workflow for the synthesis of this compound.
Conclusion
For the scalable synthesis of this compound, the Sandmeyer reaction of 2-chloro-4-fluoroaniline stands as the most practical and economically viable route. Its reliance on accessible starting materials and a well-understood reaction mechanism makes it suitable for industrial production. However, successful and safe scale-up is contingent upon rigorous control of key process parameters, particularly the low temperatures required for the formation of the diazonium salt and the effective management of nitrogen gas evolution. With appropriate engineering controls and purification protocols, this method consistently delivers a high-purity product essential for advanced applications in the pharmaceutical and chemical industries.
References
- 1. ossila.com [ossila.com]
- 2. JPS62114921A - this compound and production thereof - Google Patents [patents.google.com]
- 3. JPH075487B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. PREPARATION OF 3-CHLORO-4-FLUOROANILINE | Semantic Scholar [semanticscholar.org]
- 14. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. prepchem.com [prepchem.com]
- 17. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 18. innospk.com [innospk.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Bromo-2-chloro-4-fluorobenzene and Its Isomers
Introduction: The Critical Need for Isomer Identification
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of chemical entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as the halogenated benzenes discussed herein, may exhibit vastly different biological activities, toxicological profiles, and reaction kinetics. 1-Bromo-2-chloro-4-fluorobenzene and its related isomers are versatile intermediates, notably used in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced catalysts.[1] For instance, this compound is a key building block for brilanestrant, a selective estrogen receptor degrader for breast cancer treatment.[1] This guide provides a comprehensive spectroscopic framework for the unambiguous identification of these critical isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes the causality behind spectral differences, providing researchers with a robust methodology for structural verification.
Isomers Under Investigation
The substitution pattern of the three different halogen atoms (Br, Cl, F) on the benzene ring gives rise to ten possible positional isomers. This guide will focus on a representative selection for which comparative spectral data is readily available, demonstrating the core principles of differentiation.
Figure 1: Structures of key isomers of Bromo-chloro-fluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for distinguishing positional isomers of substituted aromatics. The chemical shift (δ), spin-spin coupling constants (J), and signal multiplicity provide a detailed electronic and structural map of the molecule. The presence of fluorine (¹⁹F, I=½, 100% abundance) adds a critical layer of complexity and diagnostic power through ¹H-¹⁹F and ¹³C-¹⁹F couplings.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift of each aromatic proton is dictated by the electronic effects (inductive and resonance) of the adjacent halogen substituents. More importantly, the spin-spin coupling between neighboring protons (and the ¹⁹F nucleus) creates unique splitting patterns that act as a structural fingerprint.
-
Ortho coupling (³J_HH): Typically 7-9 Hz.
-
Meta coupling (⁴J_HH): Typically 2-3 Hz.
-
Para coupling (⁵J_HH): Typically 0-1 Hz (often not resolved).
-
Proton-Fluorine coupling: Varies significantly with proximity: ³J_HF (ortho) ~ 6-10 Hz, ⁴J_HF (meta) ~ 4-8 Hz, ⁵J_HF (para) ~ 1-3 Hz.
These distinct coupling constants are the key to assigning the substitution pattern. For example, a proton with ortho, meta, and para relationships to other protons and fluorine will appear as a complex multiplet, often a doublet of doublet of doublets (ddd).
Table 1: Comparative ¹H NMR Spectral Data (Approximate δ values in CDCl₃)
| Isomer | H-3 | H-5 | H-6 | Key Splitting Patterns |
| This compound | ~7.3 (dd) | ~7.0 (ddd) | ~7.6 (dd) | H-5 shows coupling to H-3, H-6, and ¹⁹F. H-6 is ortho to Br. |
| 4-Bromo-2-chloro-1-fluorobenzene | ~7.4 (dd) | ~7.2 (dd) | ~7.1 (t) | H-3 is ortho to both Cl and F. H-5 is ortho to Br. |
| 1-Bromo-4-chloro-2-fluorobenzene | ~7.5 (dd) | ~7.2 (dd) | ~7.1 (dd) | Each proton signal is distinct, showing characteristic H-H and H-F couplings. |
Note: Actual chemical shifts can vary based on solvent and concentration. The splitting pattern is the most reliable diagnostic feature.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In ¹³C NMR, the chemical shifts are highly sensitive to the electronegativity of the directly attached substituent. The most significant diagnostic feature is the large coupling constant between carbon and fluorine (¹J_CF), which is typically in the range of 240-260 Hz. Carbons further away also exhibit smaller C-F couplings (²J_CF, ³J_CF).
Table 2: Comparative ¹³C NMR Spectral Data (Approximate δ values in CDCl₃)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~114 (d) | ~130 (d) | ~118 (d) | ~160 (d, ¹J_CF) | ~115 (d) | ~135 (d) |
| 4-Bromo-2-chloro-1-fluorobenzene | ~158 (d, ¹J_CF) | ~120 (d) | ~130 (d) | ~123 (d) | ~128 (s) | ~125 (d) |
| 1-Bromo-4-chloro-2-fluorobenzene | ~112 (d) | ~159 (d, ¹J_CF) | ~116 (d) | ~128 (s) | ~132 (d) | ~119 (d) |
Note: 'd' indicates a doublet due to C-F coupling. The carbon bearing the fluorine atom shows a very large ¹J_CF coupling and a downfield shift.
Standardized NMR Data Acquisition Protocol
The trustworthiness of spectral data hinges on a standardized acquisition method.
Figure 2: Standardized workflow for NMR analysis of halogenated benzenes.
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard 90° pulse sequence. Typically, 16 scans are sufficient for a high signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required.
-
Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern
While NMR provides unparalleled detail, IR spectroscopy offers a rapid and cost-effective method for preliminary identification. The key diagnostic region for these isomers is the "fingerprint" region, specifically the C-H out-of-plane bending vibrations between 900 cm⁻¹ and 650 cm⁻¹. The pattern of these absorptions is highly characteristic of the substitution pattern on the benzene ring.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | Aromatic C=C Stretch | C-F Stretch | C-Cl Stretch | C-Br Stretch | C-H Out-of-Plane Bending |
| This compound | ~1580, ~1470 | ~1240 | ~1080 | ~1030 | ~870, ~820 (Pattern for 1,2,4-trisubstitution) |
| 4-Bromo-1-chloro-2-fluorobenzene | ~1590, ~1480 | ~1260 | ~1100 | ~1050 | ~880, ~810 (Pattern for 1,2,4-trisubstitution) |
| 1-Bromo-4-chloro-2-fluorobenzene | ~1570, ~1475 | ~1250 | ~1090 | ~1020 | ~875, ~815 (Pattern for 1,2,4-trisubstitution) |
While many 1,2,4-trisubstituted isomers will have similar C-H bending patterns, subtle shifts in these and other fingerprint region absorptions (C-X stretches) can be used for differentiation when comparing against a known reference spectrum.[2][3][4]
Standardized ATR-FTIR Protocol
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a single drop of the liquid isomer (or a small amount of solid) directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Confirming Elemental Composition
Mass spectrometry is primarily used to confirm the molecular weight and elemental formula. For halogenated compounds, the isotopic distribution is a powerful confirmation tool.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.
A compound containing one bromine and one chlorine atom will exhibit a characteristic molecular ion cluster:
-
M peak: Contains ⁷⁹Br and ³⁵Cl
-
M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4 peak: Contains ⁸¹Br and ³⁷Cl
The relative intensities of these peaks will be approximately 3:4:1, which is a definitive signature for the presence of one Br and one Cl atom. The nominal molecular weight for C₆H₃BrClF is 208/210/212.[3] While the fragmentation patterns of positional isomers are often very similar, subtle differences in fragment ion intensities can sometimes be observed.
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| Feature | Expected m/z Values | Expected Relative Intensity |
| Molecular Ion (M) | 208 (C₆H₃⁷⁹Br³⁵Cl¹⁹F) | ~75% (relative to M+2) |
| Molecular Ion (M+2) | 210 (C₆H₃⁸¹Br³⁵Cl¹⁹F / C₆H₃⁷⁹Br³⁷Cl¹⁹F) | 100% |
| Molecular Ion (M+4) | 212 (C₆H₃⁸¹Br³⁷Cl¹⁹F) | ~25% |
| Key Fragment | 129 ([M - Br]⁺) or 175 ([M - Cl]⁺) | Varies |
Standardized GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Detection: Use an Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to the isomer. Analyze the molecular ion cluster and fragmentation pattern.
Conclusion: An Integrated Spectroscopic Approach
The unambiguous identification of this compound and its positional isomers is reliably achieved through a synergistic application of modern spectroscopic techniques.
-
¹H NMR is the most powerful single technique, providing definitive structural information through unique chemical shifts and, most importantly, the spin-spin coupling patterns between protons and the ¹⁹F nucleus.
-
¹³C NMR complements the proton data, confirming the number of unique carbon environments and identifying the fluorinated carbon via its large ¹J_CF coupling constant.
-
Mass Spectrometry provides unequivocal confirmation of the molecular weight and elemental formula (C₆H₃BrClF) through the characteristic M/M+2/M+4 isotopic cluster.
-
IR Spectroscopy serves as a rapid, valuable tool for screening and confirming the aromatic substitution pattern, particularly when compared against a known reference standard.
By following the standardized protocols and analytical logic detailed in this guide, researchers in drug development and chemical synthesis can confidently verify the structure of these crucial halogenated intermediates, ensuring the integrity and success of their scientific endeavors.
References
- 1. ossila.com [ossila.com]
- 2. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Bromo-2-chloro-4-fluorobenzene in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Process Development Scientists
In the intricate landscape of drug discovery, the selection of building blocks is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the success of a research program. Among the vast arsenal of available reagents, 1-Bromo-2-chloro-4-fluorobenzene has emerged as a uniquely versatile and powerful tool. Its trifunctional nature, with three distinct and differentially reactive halogen atoms, offers a strategic advantage for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this compound with alternative building blocks, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Core Advantage: Orthogonal Reactivity and Synthetic Versatility
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-Br > C-Cl.[1] The carbon-fluorine bond is significantly less reactive and typically remains intact under these conditions. This predictable hierarchy allows for selective, stepwise functionalization of the aromatic ring, a feature highly coveted in the synthesis of complex drug candidates.
This strategic handle enables medicinal chemists to introduce different functionalities at specific positions on the benzene ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. For instance, the more reactive bromine atom can be selectively targeted in a Suzuki-Miyaura or Buchwald-Hartwig reaction, leaving the chlorine and fluorine atoms untouched for subsequent transformations.
Comparative Analysis: this compound vs. Alternative Building Blocks
To illustrate the practical advantages of this compound, we present a comparative analysis with two common alternatives: 1,2-dichloro-4-fluorobenzene and 1-bromo-2,4-difluorobenzene. The following tables summarize the expected outcomes in key cross-coupling reactions based on established principles of halogen reactivity.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Starting Material | Coupling Partner | Typical Catalyst/Ligand | Expected Major Product | Anticipated Yield | Reference |
| This compound | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 2-chloro-4-fluoro-[1,1'-biphenyl] derivative | High | [2] |
| 1,2-Dichloro-4-fluorobenzene | Arylboronic acid | Pd(OAc)₂ / SPhos | Mixture of mono-arylated products, potential for di-arylation | Moderate to Low | [3] |
| 1-Bromo-2,4-difluorobenzene | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 2,4-difluoro-[1,1'-biphenyl] derivative | High | [4] |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Typical Catalyst/Ligand | Expected Major Product | Anticipated Yield | Reference |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | N-(2-chloro-4-fluorophenyl)amine derivative | High | [5] |
| 1,2-Dichloro-4-fluorobenzene | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | Mixture of mono-aminated products, potential for di-amination | Moderate to Low | [6][7] |
| 1-Bromo-2,4-difluorobenzene | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | N-(2,4-difluorophenyl)amine derivative | High | [5] |
As the data suggests, the well-defined reactivity of the bromine atom in this compound allows for cleaner and more predictable outcomes in these crucial C-C and C-N bond-forming reactions. Dichloro-substituted analogues often lead to mixtures of products, complicating purification and reducing overall yields. While a bromo-difluoro analogue also offers a reactive bromine handle, the remaining two fluorine atoms offer less synthetic versatility for subsequent functionalization compared to the chloro and fluoro substituents of the target compound.
Causality Behind Experimental Choices: A Senior Application Scientist's Perspective
The choice of this compound is often driven by a forward-thinking synthetic strategy. The initial, selective functionalization at the bromine position is just the first step. The remaining chlorine atom serves as a valuable, albeit less reactive, handle for a second cross-coupling reaction under more forcing conditions, should the synthetic route require it. The fluorine atom, in addition to its general stability, can be a desirable feature in the final drug molecule, as fluorine substitution is known to favorably modulate metabolic stability, lipophilicity, and binding affinity.
This strategic, multi-step functionalization is exemplified in the synthesis of complex pharmaceutical agents like brilanestrant, a selective estrogen receptor degrader for the treatment of breast cancer.[8][9] The controlled and sequential introduction of substituents is paramount in constructing such intricate molecules.
Experimental Protocols
To ensure the reproducibility and integrity of your research, we provide the following detailed, step-by-step protocols for key reactions involving this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (209 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and tricyclohexylphosphine tetrafluoroborate (14.7 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Selective Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (209 mg, 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (134 mg, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Reagent and Solvent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) followed by degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands out as a superior building block in drug discovery due to its inherent and predictable differential reactivity. This allows for a strategic and controlled approach to the synthesis of complex molecules, offering a clear advantage over less versatile di- and tri-halogenated analogues. The ability to perform selective, stepwise functionalization empowers medicinal chemists to efficiently navigate the complexities of SAR studies and lead optimization. By understanding the principles of its reactivity and employing robust experimental protocols, researchers can fully leverage the synthetic potential of this valuable reagent to accelerate the discovery of new medicines.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research.rug.nl [research.rug.nl]
- 8. orgsyn.org [orgsyn.org]
- 9. ossila.com [ossila.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-4-fluorobenzene
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized reagents like 1-Bromo-2-chloro-4-fluorobenzene, a polyhalogenated aromatic compound, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established safety principles and regulatory standards. The causality behind each procedural choice is explained to ensure a deep, functional understanding of the protocol.
Hazard Profile and Core Safety Principles
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] However, its chemical structure—a benzene ring substituted with three different halogens—necessitates careful handling due to its hazard profile and its classification as a halogenated organic compound.
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are subject to stringent disposal requirements.[2] This is because their improper disposal, particularly via combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, all waste containing this substance must be treated as regulated hazardous waste.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 110407-59-5 | [3][4] |
| Molecular Formula | C₆H₃BrClF | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 196.3°C at 760 mmHg | [3] |
| Flash Point | 72.5°C | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6][7] |
Mandatory Personal Protective Equipment (PPE)
Before handling the primary container or any waste materials, the following PPE is mandatory. The rationale for each piece of equipment is rooted in preventing exposure to a known irritant.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[5] A face shield should be used if there is a significant risk of splashing.
-
Skin Protection : Use chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[8] A flame-resistant lab coat and impervious clothing are required to prevent skin contact.[5][9] Contaminated gloves must be disposed of as hazardous waste, using proper removal techniques to avoid cross-contamination.[10]
-
Respiratory Protection : All handling of this substance, including transfers to waste containers, must occur within a certified chemical fume hood to prevent inhalation of vapors.[3][11] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[5][12]
Spill Management Protocol (Immediate Actions)
Accidental spills must be managed immediately to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately evacuate all non-essential personnel from the spill area and alert colleagues to the hazard.[8][11]
-
Remove Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment. The material is a combustible liquid.[3][13]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill : Prevent the spill from spreading or entering drains by creating a dike around the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect : Carefully cover the spill with the absorbent material. Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, properly labeled container for hazardous waste.[5][8]
-
Decontaminate : Clean the spill area with soap and water, collecting the decontamination residue as hazardous waste.
-
Dispose : Seal the waste container and manage it according to the disposal pathway described in Section 5.
Waste Segregation and Collection
The cornerstone of proper chemical disposal is rigorous waste segregation. This compound must never be mixed with non-halogenated organic waste or disposed of down the drain.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Container : Designate a clean, dry, and chemically compatible container for "Halogenated Organic Liquid Waste." The container must have a secure, tight-fitting lid.
-
Label the Container : Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE," "HALOGENATED ORGANIC LIQUID," and list the full chemical name: "this compound." All other components of the waste mixture must also be listed.
-
Transfer Waste : In a chemical fume hood, carefully transfer the waste chemical into the designated container using a funnel to prevent spills.
-
Keep Container Closed : Securely close the waste container immediately after adding waste. Store the container in a designated satellite accumulation area away from heat and incompatible materials like oxidizers.[3]
Approved Disposal Pathway
Disposal of this chemical is strictly regulated. The only acceptable method is through a licensed professional waste disposal service that can manage and treat halogenated organic compounds.
-
Primary Disposal Technology : The industry-standard and environmentally required method for destroying halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator.[8] This process requires the unit to be equipped with an afterburner and an alkaline scrubber.
-
Regulatory Compliance : This disposal method complies with EPA regulations for halogenated organic compounds, ensuring that hazardous byproducts are not released into the environment.[16]
-
Procedure :
-
Ensure your waste container is properly labeled and sealed.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Provide the EHS team with a complete and accurate description of the waste.
-
The EHS department will then consign the waste to a licensed disposal company for final destruction.
-
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for handling, storing, and disposing of this compound.
Caption: Decision workflow for handling and disposal.
References
- 1. ossila.com [ossila.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. This compound CAS 110407-59-5 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 1-Bromo-2-chloro-4-fluorobenzene
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 1-Bromo-2-chloro-4-fluorobenzene (CAS RN: 110407-59-5), a key intermediate in the synthesis of APIs and catalysts.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][4][6]
-
Harmful if Swallowed: Some sources indicate it may be harmful if ingested.
A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantities used and the specific experimental conditions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: All work with this compound should be performed in a well-ventilated area.[3][4][5][6][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE) Summary: The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved.[3][4][6][7][8] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[6][8] |
| Respiratory | Generally not required when working in a properly functioning chemical fume hood. For nuisance exposures or if irritation is experienced, a NIOSH-approved respirator with appropriate cartridges should be used. | NIOSH (US) or CEN (EU) approved respirators.[4][6][7] |
Note: Always inspect gloves for signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures.[6]
Step-by-Step Handling and a. Operational Protocol
This protocol outlines the essential steps for safely handling this compound from initial preparation to temporary storage of waste.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Confirm that the chemical fume hood is operational and has a current certification.
-
Put on all required PPE as detailed in the table above.
-
Gather all necessary laboratory equipment (glassware, stir bars, etc.) and ensure it is clean and dry.
-
-
Handling:
-
Storage:
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
Spill Response: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel).[3] Collect the absorbed material and place it in a suitable, closed container for disposal.[3][6] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[3][4][6] Do not dispose of this chemical down the drain.[6][7]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. ossila.com [ossila.com]
- 2. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
